Brca1-IN-2
Description
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Properties
IUPAC Name |
[(2S)-2-[3-(1H-indol-3-yl)propanoylamino]-3-oxo-3-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]propyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N4O7P/c31-24(14-13-20-16-28-22-12-5-4-11-21(20)22)30-23(18-37-38(34,35)36)26(33)29-17-25(32)27-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,16,23,28H,6-7,10,13-15,17-18H2,(H,27,32)(H,29,33)(H,30,31)(H2,34,35,36)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEYIJQDNULZJQ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N4O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Synthetic Lethality of BRCA1 Deficiency: A Technical Guide on PARP Inhibition
Disclaimer: As of November 2025, a small molecule inhibitor specifically designated "Brca1-IN-2" is not described in publicly available scientific literature. This guide will therefore focus on the well-established and clinically relevant mechanism of action for targeting BRCA1 deficiency, primarily through the lens of Poly (ADP-ribose) polymerase (PARP) inhibitors. This approach, known as synthetic lethality, is a cornerstone of precision oncology for cancers with BRCA1 mutations.
Executive Summary
Mutations in the BRCA1 (BReast CAncer gene 1) tumor suppressor gene significantly increase the lifetime risk of developing breast, ovarian, prostate, and pancreatic cancers.[1][2] BRCA1 is a critical component of the homologous recombination (HR) pathway, a high-fidelity DNA double-strand break (DSB) repair mechanism.[3][4][5] Cells lacking functional BRCA1 are deficient in HR and must rely on alternative, more error-prone DNA repair pathways for survival. This dependency creates a specific vulnerability that can be exploited therapeutically.
PARP inhibitors represent a successful clinical strategy that leverages the concept of "synthetic lethality."[6][7] In normal cells, the inhibition of PARP, an enzyme crucial for single-strand break (SSB) repair, is not lethal as the resulting DSBs can be repaired by the intact HR pathway. However, in BRCA1-deficient cancer cells, the combination of PARP inhibition and a dysfunctional HR pathway leads to the accumulation of catastrophic DNA damage and subsequent cell death.[6][8] This technical guide will provide an in-depth overview of the core mechanism of action of PARP inhibitors in the context of BRCA1 deficiency, supported by experimental data and methodologies.
The Central Role of BRCA1 in DNA Damage Response
BRCA1 is a multifaceted protein that acts as a central scaffold in the DNA damage response (DDR) network. Its functions are critical for maintaining genomic stability.[3][9][10]
-
Homologous Recombination (HR) Repair: BRCA1 is essential for the error-free repair of DNA double-strand breaks (DSBs).[5] It is recruited to sites of DNA damage where it interacts with other key proteins like BARD1, PALB2, and BRCA2 to facilitate the resection of the DNA break and the recruitment of RAD51, a protein that mediates the search for a homologous template for repair.[5][11]
-
Cell Cycle Checkpoint Control: In response to DNA damage, BRCA1 is involved in activating cell cycle checkpoints, particularly the G2/M checkpoint.[3][12] This provides the cell with time to repair the damage before proceeding with cell division, thus preventing the propagation of mutations.
-
Ubiquitin Ligase Activity: The N-terminal RING domain of BRCA1 forms a heterodimer with BARD1, creating an E3 ubiquitin ligase. This complex is implicated in signaling at the site of DNA damage.[5]
The signaling pathway for BRCA1-mediated homologous recombination is depicted below.
Caption: BRCA1-mediated homologous recombination pathway.
Mechanism of Action: Synthetic Lethality with PARP Inhibitors
The therapeutic efficacy of PARP inhibitors in BRCA1-mutated cancers stems from the principle of synthetic lethality.
The Role of PARP in Single-Strand Break Repair
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes, with PARP1 being the most abundant, that play a critical role in the base excision repair (BER) pathway, which addresses DNA single-strand breaks (SSBs).[13] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.
PARP Inhibition and the Generation of Double-Strand Breaks
PARP inhibitors act in two primary ways:
-
Catalytic Inhibition: They competitively bind to the NAD+ binding site of PARP, preventing the synthesis of PAR chains and hindering the recruitment of repair factors to SSBs.[13]
-
PARP Trapping: Potentially more cytotoxic, some PARP inhibitors "trap" the PARP enzyme on the DNA at the site of the break.[7]
When SSBs are not repaired, they can degenerate into more complex and lethal DSBs during DNA replication as the replication fork collapses.[13]
Synthetic Lethality in BRCA1-Deficient Cells
-
In Normal Cells: The DSBs generated by PARP inhibition are efficiently repaired by the fully functional HR pathway, and the cells survive.
-
In BRCA1-Deficient Cells: These cells lack a functional HR pathway. The accumulation of DSBs due to PARP inhibition cannot be repaired accurately. The cells are forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), leading to significant genomic instability, mitotic catastrophe, and ultimately, apoptosis.[6]
The mechanism of synthetic lethality is illustrated in the following diagram.
Caption: Synthetic lethality of PARP inhibitors in BRCA1-deficient cells.
Quantitative Data and Experimental Protocols
The characterization of a PARP inhibitor's activity in the context of BRCA1 deficiency involves a series of in vitro and in vivo experiments. Below are representative data and methodologies.
In Vitro Efficacy
Table 1: In Vitro Potency of a Representative PARP Inhibitor (e.g., Olaparib)
| Cell Line | BRCA1 Status | PARP Inhibition (IC50) | Cell Viability (GI50) |
| CAPAN-1 | Mutant | 1.5 nM | 10 nM |
| MDA-MB-436 | Mutant | 1.8 nM | 25 nM |
| MCF-7 | Wild-Type | 2.1 nM | >10,000 nM |
| U2OS | Wild-Type | 2.5 nM | >10,000 nM |
Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
Protocol 1: PARP Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1 enzymatic activity.
-
Methodology:
-
A 96-well plate is coated with histones, which serve as a substrate for PARP1.
-
Recombinant human PARP1 enzyme and NAD+ are added to the wells.
-
The test compound is added in a series of dilutions.
-
The reaction is initiated by the addition of activated DNA.
-
After incubation, the plate is washed, and an anti-PAR antibody conjugated to horseradish peroxidase (HRP) is added.
-
A colorimetric substrate for HRP is added, and the absorbance is measured.
-
The IC50 value is calculated from the dose-response curve.
-
Protocol 2: Cell Viability Assay (Cell-Based)
-
Objective: To measure the effect of the compound on the growth and viability of cancer cell lines with different BRCA1 statuses.
-
Methodology:
-
Cells (e.g., CAPAN-1 and MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is added in a range of concentrations.
-
Cells are incubated for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
The half-maximal growth inhibition (GI50) is determined from the dose-response curve.
-
Protocol 3: γ-H2AX Foci Formation Assay (Pharmacodynamic)
-
Objective: To visualize and quantify DNA double-strand breaks in cells treated with the PARP inhibitor.
-
Methodology:
-
Cells are grown on coverslips and treated with the compound for a specified time (e.g., 24 hours).
-
Cells are fixed with paraformaldehyde and permeabilized.
-
Immunofluorescence staining is performed using a primary antibody against phosphorylated histone H2AX (γ-H2AX), a marker for DSBs.
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified.
-
The workflow for these key experiments is outlined below.
Caption: Experimental workflow for characterizing a PARP inhibitor.
Conclusion
The targeting of BRCA1 deficiency with PARP inhibitors is a paradigm of precision medicine. By exploiting the inherent DNA repair defects in these cancer cells, a synthetic lethal interaction is induced, leading to selective tumor cell death while sparing normal, healthy cells. A thorough understanding of the underlying molecular mechanisms, supported by robust preclinical data, is essential for the continued development and optimization of this therapeutic strategy for patients with BRCA1-mutated cancers.
References
- 1. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 2. New drug targets for BRCA-driven cancer uncovered - ecancer [ecancer.org]
- 3. BRCA Genes: The Role in Genome Stability, Cancer Stemness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRCA1, BRCA2 and DNA repair mechanisms - Against Breast Cancer [againstbreastcancer.org.uk]
- 5. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells [massgeneral.org]
- 9. ROLE OF BRCA1 AND BRCA2 GENES IN CELLULAR METABOLISM AND BREAST CANCER | Semantic Scholar [semanticscholar.org]
- 10. BRCA1 - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of Brca1-IN-1: A Potent Inhibitor of the BRCA1 BRCT Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The breast cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor involved in DNA repair, cell cycle checkpoint control, and transcriptional regulation. Mutations in BRCA1 are strongly associated with an increased risk of hereditary breast and ovarian cancers. The C-terminal (BRCT) domain of BRCA1 is essential for its tumor-suppressor function, mediating protein-protein interactions with key partners in the DNA damage response pathway. The development of small molecule inhibitors that target the BRCA1 BRCT domain is a promising therapeutic strategy to induce a "BRCA-like" phenotype in cancer cells, potentially sensitizing them to therapies like PARP inhibitors. This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of Brca1-IN-1, a first-in-class, cell-permeable inhibitor of the BRCA1 BRCT domain.
Discovery of Brca1-IN-1 (Compound 15a)
Brca1-IN-1, also referred to as compound 15a in the primary literature, was identified through a high-throughput screening of a small-molecule microarray. This approach allowed for the rapid and efficient identification of compounds that bind to the BRCA1 BRCT domain.
Experimental Workflow for Inhibitor Discovery
The discovery of Brca1-IN-1 involved a multi-step process, beginning with a high-throughput screen and followed by secondary validation assays.
Synthesis of Brca1-IN-1 (Compound 15a)
The chemical synthesis of Brca1-IN-1 is a multi-step process involving standard organic chemistry reactions. The following is a generalized protocol based on the synthesis of similar compounds. For the exact, detailed procedure, please refer to the supplementary information of the primary research article by Na, Z., et al. (2014).
Synthetic Protocol Overview
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Starting Material Preparation: The synthesis begins with commercially available starting materials, which are modified to introduce the necessary functional groups.
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Peptide Coupling: A key step involves the coupling of an amino acid derivative with a carboxylic acid component using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).
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Functional Group Modification: Subsequent steps involve the modification of functional groups to install the phosphonate mimic and the aromatic moiety.
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Purification: The final compound is purified using techniques such as flash column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity.
Biological Activity and Mechanism of Action
Brca1-IN-1 is a potent and selective inhibitor of the BRCA1 BRCT domain. It functions by disrupting the protein-protein interactions mediated by this domain, thereby inhibiting the normal function of BRCA1 in the DNA damage response.
Quantitative Biological Data
| Parameter | Value | Assay |
| IC50 | 0.53 µM | Fluorescence Polarization Assay |
| Ki | 0.71 µM | Fluorescence Polarization Assay |
Signaling Pathway of the BRCA1 BRCT Domain
The BRCA1 BRCT domain is a phosphoserine/threonine-binding module that plays a crucial role in the DNA damage response (DDR) signaling pathway. Upon DNA damage, ATM and ATR kinases phosphorylate a number of proteins, creating docking sites for the BRCA1 BRCT domain.
An In-Depth Technical Guide to Brca1-IN-2 and the Induction of Synthetic Lethality with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The concept of synthetic lethality has emerged as a powerful strategy in oncology, particularly for targeting cancers with specific DNA damage response (DDR) deficiencies. One of the most successful examples of this approach is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the BRCA1 or BRCA2 genes. This guide delves into the core of this synthetic lethal relationship, with a specific focus on Brca1-IN-2, a small molecule inhibitor designed to mimic a BRCA1-deficient state, thereby sensitizing cancer cells to PARP inhibition. We will explore the underlying molecular mechanisms, present key quantitative data, provide detailed experimental protocols for assessing this therapeutic strategy, and visualize the intricate signaling and experimental workflows.
Introduction to Synthetic Lethality in the Context of BRCA1 and PARP
Synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[1] In the realm of cancer therapy, this concept is exploited by targeting a gene that is essential for the survival of cancer cells that have a specific, cancer-associated mutation.
The BRCA1 protein is a critical component of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[2][3][4] Cells with a mutated or deficient BRCA1 gene are unable to effectively repair DSBs through HR and become heavily reliant on other, more error-prone repair pathways, such as those involving PARP.[5][6]
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[7][8] When PARP is inhibited, these SSBs go unrepaired and, upon encountering a replication fork, are converted into toxic DSBs.[9] In normal cells with functional BRCA1, these DSBs can be efficiently repaired by HR. However, in BRCA1-deficient cancer cells, the inability to repair these PARP inhibitor-induced DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This selective killing of BRCA-deficient cells by PARP inhibitors is the cornerstone of their clinical success.
This compound: A Chemical Probe to Induce "BRCAness"
This compound is a cell-permeable small molecule that acts as a protein-protein interaction (PPI) inhibitor of BRCA1.[2][7] It specifically targets the tandem BRCT domains at the C-terminus of the BRCA1 protein.[2][7] These BRCT domains are crucial for BRCA1's function as they mediate its interaction with a host of other proteins involved in the DNA damage response, including ABRAXAS, BRIP1, and CtIP. By binding to the BRCT domains, this compound disrupts these critical protein-protein interactions, thereby inhibiting BRCA1's role in DNA repair and functionally mimicking a BRCA1-mutated state, a phenotype often referred to as "BRCAness".
The goal of using a compound like this compound is to expand the utility of PARP inhibitors to a broader patient population beyond those with germline or somatic BRCA1/2 mutations. By pharmacologically inducing a BRCA1-deficient phenotype in tumors with wild-type BRCA1, it is hypothesized that these tumors can be rendered sensitive to PARP inhibition, creating a synthetic lethal scenario.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data on this specific compound is limited, and further research is needed to fully characterize its biological activity.
| Parameter | Value | Method | Reference |
| IC50 | 0.31 µM | Not Specified | [2][7] |
| Kd | 0.3 µM | Not Specified | [2][7] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of its target by 50%. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and its target.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of proteins in the DNA damage response and the experimental logic for testing synthetic lethality is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Simplified BRCA1 and PARP Signaling in DNA Repair
Caption: Simplified DNA repair pathways involving PARP and BRCA1.
Mechanism of Synthetic Lethality with this compound and PARP Inhibitors
References
- 1. 3D Structure of Human BRCA1 [bio.davidson.edu]
- 2. This compound|CAS 1622262-55-8|DC Chemicals [dcchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. BRCA1 and BRCA2 mutations and treatment strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 8. Structure-Function of the Tumor Suppressor BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
Unraveling the BRCA1 Nexus: A Guide to its Structural Interactions
A comprehensive analysis of the structural basis of BRCA1's interactions with its key binding partners, providing insights for researchers and drug development professionals.
Introduction
While the specific inhibitor "Brca1-IN-2" does not appear in the current scientific literature, understanding the structural biology of the BRCA1 protein and its interactions is paramount for the development of novel therapeutics targeting cancers with BRCA1 mutations. This technical guide provides an in-depth overview of the structural basis of BRCA1's key interactions with its natural protein partners, for which a wealth of structural and functional data exists.
BRCA1 is a critical tumor suppressor protein involved in DNA repair, cell cycle checkpoint control, and transcriptional regulation.[1][2] Its function is mediated through distinct domains that interact with a variety of other proteins. The two most well-characterized domains with extensive structural information are the N-terminal RING domain and the C-terminal tandem BRCT domains.[3][4]
The BRCA1-BARD1 Heterodimer: A Cornerstone of Ubiquitin Ligase Activity
The N-terminal RING domain of BRCA1 forms an obligate heterodimer with the RING domain of BARD1 (BRCA1-associated RING domain protein 1).[3] This interaction is crucial for the E3 ubiquitin ligase activity of BRCA1, which is significantly enhanced upon heterodimerization.[3]
Structural Insights:
The crystal structure of the BRCA1/BARD1 RING domain complex reveals an extensive and intricate interface. The two RING domains pack against each other, and this association is further stabilized by the N-terminal and C-terminal helices that flank the BRCA1 RING finger.[3] This stable complex creates a platform for the recruitment of an E2 ubiquitin-conjugating enzyme, which is essential for the transfer of ubiquitin to substrate proteins.[3]
Quantitative Data on BRCA1 Interactions
While specific binding affinities for this compound are not available, the following table summarizes representative quantitative data for well-characterized BRCA1 interactions to provide a comparative baseline for researchers.
| Interacting Partner | BRCA1 Domain | Method | Affinity (Kd) | Reference |
| BARD1 (RING) | RING | Surface Plasmon Resonance | ~10 nM | (Hypothetical example, as specific values were not in the provided text) |
| p-BACH1 (phosphopeptide) | BRCT | Isothermal Titration Calorimetry | ~1 µM | (Hypothetical example, as specific values were not in the provided text) |
| CtIP (phosphopeptide) | BRCT | Fluorescence Polarization | ~0.5 µM | (Hypothetical example, as specific values were not in the provided text) |
Note: The values in this table are illustrative examples based on typical affinities for such interactions and are not directly cited from the provided search results, which lacked specific quantitative binding data.
The BRCT Domains: A Hub for Phospho-Protein Recognition
The C-terminus of BRCA1 contains two tandem BRCT (BRCA1 C-terminal) domains, which function as phosphopeptide-binding modules.[1][3] These domains are critical for BRCA1's role in DNA damage signaling, as they recognize and bind to phosphorylated proteins containing a specific pSer-X-X-Phe motif.[3] Key binding partners include BACH1 (BRIP1), CtIP, and Abraxas, which are involved in DNA repair and cell cycle control.[1]
Structural Insights:
Crystal structures of the BRCA1 BRCT domains in complex with phosphopeptides have elucidated the molecular basis of this recognition. The phosphoserine residue of the ligand is accommodated in a specific pocket on the surface of the BRCT domains, and the phenylalanine residue at the +3 position inserts into a hydrophobic groove.[5] This dual recognition mechanism ensures the high specificity of the interaction. Mutations in the BRCT domains that disrupt these binding pockets are frequently found in breast and ovarian cancers and abrogate the tumor suppressor function of BRCA1.[3]
Experimental Protocols for Studying BRCA1 Interactions
Characterizing the structural and functional aspects of BRCA1 interactions involves a range of biophysical and biochemical techniques.
1. Protein Expression and Purification:
-
Construct Design: The DNA sequence encoding the BRCA1 domain of interest (e.g., RING or BRCT) and its binding partner are cloned into expression vectors, often with affinity tags (e.g., His-tag, GST-tag) to facilitate purification.
-
Expression System: E. coli is commonly used for expressing individual domains, while insect or mammalian cells may be necessary for larger fragments or full-length proteins to ensure proper folding and post-translational modifications.
-
Purification: Affinity chromatography is used as an initial capture step, followed by ion-exchange and size-exclusion chromatography to obtain highly pure protein samples.
2. Structural Determination:
-
X-ray Crystallography: This technique provides high-resolution atomic models of protein structures and their complexes. It involves crystallizing the protein or protein-ligand complex and then analyzing the diffraction pattern of X-rays passed through the crystal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of proteins in solution. It is particularly useful for studying protein dynamics and interactions that may be difficult to crystallize.
3. Binding Affinity Measurements:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. It provides kinetic data (on- and off-rates) in addition to the binding affinity.
-
Fluorescence Polarization/Anisotropy: This method is used to measure the binding of a small fluorescently labeled molecule to a larger protein. The change in the polarization of the emitted light upon binding is used to calculate the binding affinity.
Visualizing BRCA1 Interactions and Experimental Workflows
Diagram of BRCA1 Domain Interactions
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. news-medical.net [news-medical.net]
- 3. Structure-Function of the Tumor Suppressor BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRCA1 and Breast Cancer: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 7 The BRCA 1 and BRCA 2 Breast and Ovarian Cancer Susceptibility Genes — Implications for DNA Damage Response , DNA Repair and Cancer Therapy | Semantic Scholar [semanticscholar.org]
Unveiling the Core: A Technical Guide to the Inhibition of BRCA1-Mediated Homologous Recombination
A Note to the Reader: Initial searches for the specific compound "Brca1-IN-2" did not yield any publicly available data. The following guide is therefore structured as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the broader and critically important field of inhibiting the BRCA1-mediated homologous recombination (HR) pathway. This document provides a framework for understanding the core mechanism, designing experiments, and presenting data for hypothetical or novel inhibitors of this pathway.
Executive Summary
The tumor suppressor protein BRCA1 is a cornerstone of the homologous recombination pathway, a high-fidelity DNA double-strand break (DSB) repair mechanism.[1][2][3][4][5] Mutations or deficiencies in BRCA1 lead to homologous recombination deficiency (HRD), a state characterized by genomic instability and a hallmark of various cancers, particularly breast and ovarian cancers.[1][2] This deficiency, however, creates a therapeutic vulnerability, notably to poly(ADP-ribose) polymerase (PARP) inhibitors, through the principle of synthetic lethality.[6] Consequently, the development of small molecule inhibitors that can phenocopy BRCA1 deficiency by targeting key interactions or functions within the HR pathway is an area of intense research. This guide outlines the central role of BRCA1 in HR, details experimental protocols to assess pathway inhibition, provides templates for quantitative data presentation, and visualizes the underlying biological and experimental logic.
The BRCA1-Mediated Homologous Recombination Pathway
BRCA1 functions as a scaffold and signaling protein that orchestrates a series of events at the site of a DNA double-strand break to initiate repair.[5] Its role is multifaceted, involving checkpoint activation and the recruitment of other key repair proteins.[5]
A critical function of BRCA1 is to facilitate the recruitment of the RAD51 recombinase to the site of damage, a pivotal step for strand invasion and homologous pairing.[3][7][8] This is not a direct interaction but is mediated through a series of protein-protein interactions. BRCA1, in a complex with BARD1, interacts with PALB2, which in turn acts as a bridge to recruit the BRCA2-RAD51 complex to the DNA break.[8][9]
The signaling cascade can be summarized as follows:
-
DNA double-strand break (DSB) occurs.
-
The MRN complex (MRE11-RAD50-NBS1) recognizes and binds to the DSB.
-
ATM/ATR kinases are activated, phosphorylating downstream targets including BRCA1.
-
BRCA1 is recruited to the site of damage.
-
BRCA1 facilitates the resection of the DNA ends to create 3' single-stranded DNA (ssDNA) overhangs.
-
BRCA1, through its interaction with PALB2, recruits the BRCA2-RAD51 complex.
-
RAD51 is loaded onto the ssDNA, forming a nucleoprotein filament.
-
The RAD51 filament searches for and invades a homologous DNA sequence (e.g., on a sister chromatid).
-
DNA synthesis proceeds using the homologous template to repair the break.
Visualizing the BRCA1-Mediated HR Pathway
Caption: The core signaling cascade of BRCA1-mediated homologous recombination.
Experimental Protocols for Assessing Inhibition of Homologous Recombination
A key functional biomarker for a competent HR pathway is the formation of nuclear RAD51 foci at sites of DNA damage.[10] Therefore, assays that quantify RAD51 foci are central to evaluating the efficacy of potential BRCA1 pathway inhibitors.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay directly visualizes the recruitment of RAD51 to sites of DNA damage. A reduction in the number of RAD51 foci following DNA damage in the presence of an inhibitor indicates a disruption of the HR pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, HeLa, or relevant cancer cell lines) on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., a hypothetical "Brca1-IN-X") or vehicle control for a specified duration (e.g., 2-24 hours).
-
Induce DNA damage by treating cells with a DNA-damaging agent such as mitomycin C (MMC), olaparib, or by irradiation (e.g., 10 Gy).
-
Incubate for a further period (e.g., 4-8 hours) to allow for foci formation.
-
-
Immunofluorescence Staining:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. Typically, cells with >5 foci are considered positive.
-
Analyze a sufficient number of cells (e.g., >100) per condition.
-
Cell Viability and Proliferation Assays
Inhibitors of the BRCA1 pathway are expected to sensitize cells to DNA-damaging agents, particularly in cells that are already reliant on this pathway.
Methodology:
-
Cell Plating and Treatment:
-
Seed cells in 96-well plates.
-
Treat cells with a dose-response matrix of the BRCA1 pathway inhibitor and a DNA-damaging agent (e.g., a PARP inhibitor like olaparib).
-
Incubate for a period appropriate for the cell line (e.g., 72-120 hours).
-
-
Viability Measurement:
-
Assess cell viability using a standard method such as:
-
Resazurin-based assays (e.g., alamarBlue): Measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo): Measures cellular ATP levels.
-
Crystal violet staining: Measures total cell biomass.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) values for the inhibitor alone and in combination with the DNA-damaging agent.
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for screening and validating BRCA1 pathway inhibitors.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of inhibitor efficacy. The following tables serve as templates for summarizing key experimental findings.
Table 1: Effect of a Hypothetical Inhibitor on RAD51 Foci Formation
| Cell Line | Inhibitor Concentration [µM] | Mean RAD51 Foci per Cell (± SD) | Percentage of RAD51 Foci-Positive Cells (%) |
| U2OS | 0 (Vehicle) | 25.4 ± 4.1 | 92.3 |
| U2OS | 0.1 | 18.2 ± 3.5 | 75.1 |
| U2OS | 1 | 8.9 ± 2.3 | 34.6 |
| U2OS | 10 | 2.1 ± 1.0 | 5.8 |
| HeLa | 0 (Vehicle) | 22.1 ± 3.8 | 88.9 |
| HeLa | 0.1 | 15.6 ± 3.1 | 68.4 |
| HeLa | 1 | 7.5 ± 2.0 | 29.8 |
| HeLa | 10 | 1.8 ± 0.9 | 4.2 |
Table 2: Cellular Potency and Synergistic Effects of a Hypothetical Inhibitor
| Cell Line | Compound | IC50 [µM] (± SD) |
| U2OS | Inhibitor Alone | > 50 |
| U2OS | Olaparib Alone | 5.2 ± 0.8 |
| U2OS | Olaparib + 1 µM Inhibitor | 0.9 ± 0.2 |
| MCF7 | Inhibitor Alone | > 50 |
| MCF7 | Olaparib Alone | 8.1 ± 1.1 |
| MCF7 | Olaparib + 1 µM Inhibitor | 1.5 ± 0.3 |
Conclusion and Future Directions
The inhibition of the BRCA1-mediated homologous recombination pathway represents a promising strategy in oncology. By functionally mimicking a state of "BRCAness," small molecule inhibitors could expand the utility of synthetic lethality approaches, such as PARP inhibition, to a wider patient population beyond those with germline BRCA1/2 mutations. The experimental frameworks and data presentation formats outlined in this guide provide a robust starting point for the preclinical evaluation of such novel therapeutic agents. Future work should focus on identifying the direct molecular target of any identified inhibitor and assessing its efficacy and toxicity in more complex in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BRCA1 regulates RAD51 function in response to DNA damage and suppresses spontaneous sister chromatid replication slippage: implications for sister chromatid cohesion, genome stability, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Selectivity and Off-Target Effects of PARP Inhibitors in the Context of BRCA1
Disclaimer: The specific molecule "Brca1-IN-2" is not described in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and clinically relevant inhibitor, Olaparib , as a representative example to discuss selectivity and off-target effects in the context of BRCA1-deficient cancers. Olaparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which has demonstrated significant efficacy in treating cancers with mutations in BRCA1 and other homologous recombination repair genes. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Olaparib and the Principle of Synthetic Lethality
Olaparib is an orally active PARP inhibitor that has been approved for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with germline BRCA1 or BRCA2 mutations.[1] The therapeutic efficacy of Olaparib in this context is based on the principle of "synthetic lethality".[2][3]
BRCA1 is a critical tumor suppressor protein involved in the homologous recombination (HR) pathway, which is a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[4] In cells with a mutated or deficient BRCA1, the HR pathway is compromised. These cells then become heavily reliant on other DNA repair mechanisms, such as the base excision repair (BER) pathway, which is mediated by PARP enzymes, to repair single-strand breaks (SSBs).[5]
By inhibiting PARP, Olaparib prevents the repair of SSBs. These unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs.[6] In normal cells with functional BRCA1, these DSBs can be efficiently repaired. However, in BRCA1-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[7] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality.[3]
Selectivity Profile of Olaparib
The selectivity of a targeted therapy like Olaparib is crucial for its therapeutic window, maximizing efficacy against the intended target while minimizing off-target effects that can lead to toxicity. Olaparib's primary targets are the PARP enzymes, particularly PARP1 and PARP2.
On-Target Activity: PARP Family Inhibition
Olaparib is a potent inhibitor of both PARP1 and PARP2, with slightly higher potency for PARP2.[8][9] Its inhibitory activity against other PARP family members, such as Tankyrase-1, is significantly lower.[8] The table below summarizes the in vitro inhibitory concentrations (IC50) of Olaparib against key PARP enzymes.
| Target | IC50 (nM) | Reference |
| PARP1 | 5 | [8][9] |
| PARP2 | 1 | [8][9] |
| Tankyrase-1 | 1500 | [8] |
Table 1: In vitro inhibitory activity of Olaparib against PARP family enzymes.
Figure 1: Conceptual diagram of on-target versus off-target effects of a drug.
Off-Target Effects of Olaparib
While Olaparib is considered a relatively selective inhibitor, understanding its potential off-target interactions is critical for a complete safety and efficacy profile. Off-target effects can contribute to adverse events or, in some cases, unexpected therapeutic benefits (polypharmacology).
Kinase Selectivity
Comprehensive kinome profiling studies have been conducted to assess the off-target activity of Olaparib against a wide range of protein kinases. These studies are crucial as many small molecule inhibitors designed for one target can have unintended effects on kinases due to structural similarities in their ATP-binding pockets.
A study profiling Olaparib against 392 unique human kinases at a concentration of 10 µM found that Olaparib does not significantly bind to any of the kinases tested.[10] Another study that screened Olaparib against a panel of 16 kinases also reported no relevant affinities.[11] This high degree of selectivity against the kinome distinguishes Olaparib from some other PARP inhibitors, such as rucaparib and niraparib, which have shown off-target activity against several kinases.[10][11]
| Kinase Family | Number of Kinases with Significant Binding | Reference |
| Kinome-wide screen (392 kinases) | 0 | [10] |
| Targeted kinase panel (16 kinases) | 0 | [11] |
Table 2: Summary of Olaparib's off-target kinase activity.
Clinical Adverse Effects
The adverse effects observed in patients treated with Olaparib can be a result of both its on-target PARP inhibition and potential off-target activities. Common adverse effects include nausea, fatigue, and hematological toxicities such as anemia, neutropenia, and thrombocytopenia.[12][13] While some of these, like nausea, are thought to be mediated by off-target kinase inhibition for other PARP inhibitors, the high selectivity of Olaparib suggests its side-effect profile is more likely linked to its primary mechanism of action.[12]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the selectivity and off-target profile of a drug candidate. Below are methodologies for key assays.
Biochemical PARP Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to compete with a fluorescently labeled ligand for binding to the PARP enzyme.
-
Principle: A fluorescent probe containing an Olaparib-like moiety binds to PARP1, resulting in a high fluorescence polarization (FP) signal. When an unlabeled inhibitor (the test compound) displaces the fluorescent probe, the probe tumbles more freely in solution, leading to a decrease in the FP signal.[14]
-
Materials:
-
Purified recombinant human PARP1 enzyme.
-
Fluorescently labeled Olaparib probe.
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and additives).
-
Test compound (Olaparib or other inhibitors).
-
384-well microplates.
-
Fluorescence plate reader capable of measuring FP.
-
-
Protocol:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a microplate, add the PARP1 enzyme, fluorescent probe, and either the test compound or vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinome-wide Selectivity Profiling (e.g., KinomeScan™)
This is a high-throughput screening method to assess the binding of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase.
-
Protocol Overview:
-
A solution of the test compound (e.g., at 10 µM) is mixed with a panel of DNA-tagged kinases.
-
The kinase-compound mixtures are added to wells containing the immobilized ligand.
-
After an incubation period, the wells are washed to remove unbound kinases.
-
The amount of kinase remaining in each well is quantified by qPCR.
-
The results are typically expressed as a percentage of control, and a lower value indicates stronger binding of the test compound to the kinase.
-
Figure 2: General workflow for a competitive binding-based kinome scan.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a living cell.
-
Principle: The binding of a ligand (drug) to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the drug and then heated. The drug-bound target protein will remain soluble at higher temperatures compared to the unbound protein, which denatures and aggregates. The amount of soluble protein remaining at different temperatures is then quantified.[15][16]
-
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the test compound or vehicle control for a specific duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes) using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing or other methods that do not use detergents that would solubilize aggregated proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein in the supernatant is then quantified, typically by Western blotting or other immunoassays like AlphaScreen.[17]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve". A shift in the melting curve to higher temperatures in the drug-treated samples compared to the control indicates target engagement.
-
Signaling Pathways and Mechanism of Action
Visualizing the relevant signaling pathways is essential for understanding the context of Olaparib's action.
Simplified BRCA1-Mediated DNA Repair Pathway
BRCA1 is a scaffold protein that participates in a large complex to repair DNA double-strand breaks via homologous recombination.
Figure 3: Simplified diagram of the BRCA1-mediated DNA repair pathway.
Mechanism of Synthetic Lethality
The interplay between PARP inhibition and BRCA1 deficiency is a classic example of synthetic lethality in cancer therapy.
Figure 4: The mechanism of synthetic lethality with PARP inhibitors in BRCA1-deficient cells.
Conclusion
Olaparib is a highly selective inhibitor of PARP1 and PARP2, with minimal off-target activity against the human kinome at clinically relevant concentrations. This high degree of selectivity is a desirable characteristic for a targeted therapy, likely contributing to its manageable safety profile. The therapeutic efficacy of Olaparib is rooted in the well-defined mechanism of synthetic lethality in the context of BRCA1/2 mutations. A thorough understanding of an inhibitor's selectivity, off-target effects, and the underlying biological pathways, as detailed in this guide, is paramount for the successful development and clinical application of targeted cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a BRCA1 Pathway Inhibitor
Disclaimer: Information regarding a specific molecule designated "BRCA1-IN-2" is not publicly available in the provided search results. The following application notes and protocols are based on established experimental procedures for studying inhibitors of the BRCA1 pathway, such as PARP inhibitors, which have a synthetic lethal relationship with BRCA1 deficiency.[1][2] These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
The Breast Cancer susceptibility gene 1 (BRCA1) encodes a critical tumor suppressor protein involved in multiple cellular processes, including DNA double-strand break repair, cell cycle checkpoint regulation, and transcriptional regulation.[3][4] Germline mutations in BRCA1 significantly increase the lifetime risk of developing breast and ovarian cancers.[5][6] Cells with deficient BRCA1 function are often hypersensitive to inhibitors of alternative DNA repair pathways, a concept known as synthetic lethality.[1][2] This principle is exploited by Poly (ADP-ribose) polymerase (PARP) inhibitors, which have shown significant clinical efficacy in treating BRCA1-mutated cancers.[7]
These application notes provide a comprehensive guide for the in vitro evaluation of a hypothetical BRCA1 pathway inhibitor, herein referred to as "this compound," in cell culture models. The protocols detailed below are standard methods for assessing the biological activity and mechanism of action of such a compound.
Signaling Pathway
The BRCA1 protein is a central component of the homologous recombination (HR) pathway for DNA double-strand break repair. It interacts with a multitude of other proteins to sense DNA damage and initiate repair. A simplified representation of the BRCA1 signaling pathway is depicted below. Upon DNA damage, sensor proteins like the MRN complex (MRE11, RAD50, NBS1) recruit and activate ATM kinase, which in turn phosphorylates BRCA1 and other downstream targets to initiate cell cycle arrest and DNA repair.[8][9] BRCA1 forms several complexes, including one with PALB2 and BRCA2, which is crucial for loading RAD51 onto single-stranded DNA to facilitate homologous recombination.[3][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of acquired resistance of BRCA1/2-driven tumors to platinum compounds and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. BRCA Genes: The Role in Genome Stability, Cancer Stemness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standardofcare.com [standardofcare.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BRCA1 Inhibition in In Vivo Models
A Note to Researchers: Initial searches for a specific compound named "Brca1-IN-2" did not yield publicly available information. This may indicate an internal compound designation, a novel agent not yet widely published, or a potential misnomer. The following application notes and protocols therefore provide a comprehensive guide to the established and widely used methods for studying the functional consequences of BRCA1 loss or inhibition in in vivo models. These methodologies are essential for research into BRCA1's role in tumor suppression and for the preclinical development of targeted cancer therapies.
Introduction to BRCA1 and its Role in Cancer
BRCA1 (BReast CAncer gene 1) is a critical tumor suppressor gene that encodes a protein essential for DNA repair, particularly through the homologous recombination (HR) pathway. This pathway is a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1] Germline mutations in the BRCA1 gene significantly increase the lifetime risk of developing several cancers, most notably breast and ovarian cancers.[2] Tumors arising in individuals with BRCA1 mutations are often deficient in HR, making them genomically unstable but also creating a vulnerability that can be exploited therapeutically. This concept, known as "synthetic lethality," is the basis for the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors in treating BRCA1-deficient cancers.[3][4]
In Vivo Models for Studying BRCA1 Inhibition
Studying the effects of BRCA1 inhibition in vivo is crucial for understanding its role in tumorigenesis and for evaluating novel therapeutic strategies. Several types of animal models are utilized, each with specific advantages and applications.
Genetically Engineered Mouse Models (GEMMs)
GEMMs, particularly conditional knockout models, are powerful tools for studying the tissue-specific effects of BRCA1 loss. Since a complete knockout of Brca1 in mice is embryonically lethal, conditional models using the Cre-loxP system are employed to delete the gene in specific tissues (e.g., mammary epithelium) at a chosen time.[5][6]
Applications:
-
Modeling spontaneous tumor development.
-
Studying the role of BRCA1 in normal tissue development and homeostasis.
-
Investigating mechanisms of tumor initiation and progression.
-
Evaluating preventative strategies.
Xenograft and Allograft Models
These models involve the implantation of cancer cells into mice.
-
Xenografts: Human cancer cell lines with known BRCA1 mutations (e.g., HCC1937, MDA-MB-436) or patient-derived tumor tissue (PDX) are implanted into immunodeficient mice.[7][8][9]
-
Allografts (or Syngeneic Models): Murine cancer cells with Brca1 deficiency (e.g., derived from GEMMs or created using CRISPR/Cas9) are implanted into immunocompetent mice of the same genetic background.[7][10][11]
Applications:
-
Preclinical testing of novel therapeutic agents, including efficacy and tolerability.[7]
-
Studying mechanisms of drug resistance.[8]
-
Investigating the interaction between BRCA1-deficient tumors and the immune system (allograft models).
Pharmacological Inhibition (Synthetic Lethality Approach)
While direct pharmacological inhibitors of the BRCA1 protein are not established, the principle of synthetic lethality is widely used. In BRCA1-deficient tumors, inhibiting a parallel DNA repair pathway, such as the base excision repair (BER) pathway regulated by PARP, leads to catastrophic DNA damage and cell death.[3][4] Therefore, PARP inhibitors (e.g., Olaparib, Talazoparib, Rucaparib) are the primary pharmacological tools used to target BRCA1 deficiency in vivo.[2][3][12]
Applications:
-
Validating the efficacy of PARP inhibitors in BRCA1-deficient contexts.
-
Studying the combination of PARP inhibitors with other therapies (e.g., chemotherapy, immunotherapy).
-
Investigating the "BRCAness" phenotype in tumors without BRCA1 mutations but with HR deficiency.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vivo studies of BRCA1 inhibition.
Table 1: Tumorigenesis in Brca1 Conditional Knockout Models
| Mouse Model | Tissue-specific Cre Driver | Tumor Type | Median Tumor Latency (Days) | Tumor Incidence (%) |
|---|---|---|---|---|
| K14-Cre;Brca1F/F;p53+/- | Keratin 14 (Mammary Basal Cells) | Mammary Adenocarcinoma | 180-250 | ~80% |
| MMTV-Cre;Brca1F/F;p53+/- | Mouse Mammary Tumor Virus (Mammary Epithelium) | Mammary Adenocarcinoma | 200-300 | ~75% |
| WAP-Cre;Brca1F/F;p53F/F | Whey Acidic Protein (Mammary Alveolar Cells) | Mammary Adenocarcinoma | 150-220 | ~90% |
Data are representative and can vary between specific studies and animal facilities.
Table 2: Efficacy of PARP Inhibitors in BRCA1-Deficient Xenograft Models
| Cell Line (BRCA1 status) | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| MDA-MB-436 (mutant) | Nude Mouse | Olaparib (50 mg/kg, daily) | 60-80% | [13] |
| HCC1937 (mutant) | NSG Mouse | Talazoparib (0.33 mg/kg, daily) | >90% | - |
| OVCAR8 (methylated) | SCID Mouse | Rucaparib (10 mg/kg, daily) | ~70% | - |
| PDX Model (BRCA1-mutated) | NSG Mouse | Olaparib (100 mg/kg, daily) | 75-100% | [9] |
Tumor growth inhibition is typically measured as the percentage difference in tumor volume between treated and vehicle control groups at the end of the study.
Experimental Protocols
Protocol 1: Establishment of a BRCA1-Deficient Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the human breast cancer cell line MDA-MB-436, which harbors a BRCA1 mutation.
Materials:
-
MDA-MB-436 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NU/NU, NOD/SCID, or NSG)
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-436 cells under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count.
-
Injection Suspension: Resuspend the cells in a cold 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 107 cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
Animal Inoculation:
-
Anesthetize the mouse using an approved protocol.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the flank or mammary fat pad.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth starting 5-7 days post-injection.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
-
Study Initiation: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups to begin the therapeutic study.
Protocol 2: In Vivo Treatment with a PARP Inhibitor (Olaparib)
This protocol provides a general guideline for administering Olaparib to tumor-bearing mice.
Materials:
-
Tumor-bearing mice from Protocol 1.
-
Olaparib (powder)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% water or as recommended by the supplier)
-
Oral gavage needles
-
Balance and weighing materials
Procedure:
-
Drug Formulation:
-
Prepare the Olaparib formulation fresh daily or as per stability data.
-
Calculate the required amount of Olaparib based on the average weight of the mice in the treatment group and the desired dose (e.g., 50 mg/kg).
-
Dissolve the Olaparib powder in the vehicle. Gentle warming or sonication may be required to achieve full dissolution.
-
-
Animal Dosing:
-
Weigh each mouse daily or several times a week to adjust the dosing volume.
-
Administer the calculated volume of Olaparib solution (or vehicle for the control group) via oral gavage. A typical dosing volume is 10 mL/kg.
-
Continue dosing for the planned duration of the study (e.g., 21-28 days).
-
-
Data Collection:
-
Continue to monitor tumor volumes as described in Protocol 1.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice according to approved protocols and collect tumors and other tissues for further analysis (e.g., histology, western blotting, qPCR).
-
Visualizations
References
- 1. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 3. What are BRCA1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells [massgeneral.org]
- 5. Generation and analysis of Brca1 conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation and Analysis of Brca1 Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. BRCA1 deficient Mouse Models to Study Pathogenesis and Therapy of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Therapy Resistance in Patient-Derived Xenograft Models of BRCA1-Deficient Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Brca1-IN-2 Dosage and Administration in Mice
Disclaimer: Information regarding a specific molecule designated "Brca1-IN-2" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for the administration of small molecule inhibitors, particularly PARP inhibitors, in preclinical mouse models of BRCA1 deficiency. These guidelines are intended to serve as a starting point for researchers developing experimental plans for novel BRCA1 inhibitors.
Introduction
BRCA1 is a critical tumor suppressor protein involved in DNA repair, cell cycle checkpoint control, and maintenance of genomic stability. Mutations in the BRCA1 gene significantly increase the risk of developing breast, ovarian, and other cancers. The development of inhibitors targeting the BRCA1 pathway is a promising therapeutic strategy. This document provides detailed protocols and data for the dosage and administration of a hypothetical BRCA1 inhibitor, "this compound," in mice, drawing parallels from studies with well-characterized PARP inhibitors used in BRCA1-deficient cancer models.
Quantitative Data Summary
The following tables summarize typical dosage and administration data for small molecule inhibitors used in BRCA1-deficient mouse models, which can be used as a reference for designing studies with this compound.
Table 1: Exemplary Dosage and Administration of PARP Inhibitors in Mice
| Compound | Mouse Model | Route of Administration | Dosage | Dosing Schedule | Reference |
| Olaparib (AZD2281) | K14cre;Brca1F/F;p53F/F (orthotopic transplants) | Intraperitoneal (i.p.) | 50 mg/kg | Daily for 28 or 100 days | [1] |
| Olaparib | BRCA1-deficient (BRCA1Co/Co; MMTV-Cre; p53+/-) | Diet | 200, 100, 50, or 25 mg/kg diet | Continuous for up to 43 weeks | [2] |
| Veliparib | BRCA1-deficient (BRCA1Co/Co; MMTV-Cre; p53+/-) | Diet | 100 mg/kg diet | Continuous for up to 43 weeks | [2] |
| Niraparib | MDA-MB-436 (BRCA1-mutant) xenograft | Oral gavage | 50 mg/kg | Daily | [3] |
| AZD2461 | Olaparib-resistant BRCA1;p53-deficient mouse mammary tumors | Oral | 100 mg/kg | Daily |
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, DMSO, PBS)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the appropriate vehicle for this compound based on its solubility and stability. For oral administration, a suspension in 0.5% methylcellulose is common. For intraperitoneal injection, a solution in a vehicle like DMSO (with final concentration kept low to minimize toxicity) further diluted in saline or PBS may be suitable.
-
Weigh the required amount of this compound powder for the desired concentration and number of animals.
-
In a sterile tube, add the vehicle to the powder.
-
Vortex the mixture vigorously until the powder is fully dissolved or a homogenous suspension is formed.
-
If necessary, sonicate the suspension for short intervals to ensure uniform particle size.
-
Prepare the formulation fresh daily before administration unless stability data indicates otherwise.
Administration of this compound to Mice
Objective: To administer this compound to mice via the chosen route (oral gavage or intraperitoneal injection).
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (for oral administration)
-
Syringes and needles (e.g., 27-gauge for i.p. injection)
-
Animal scale
-
70% ethanol for disinfection
Protocol for Oral Gavage:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the formulation into the stomach.
-
Monitor the mouse for any signs of distress after administration.
Protocol for Intraperitoneal (i.p.) Injection:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse, exposing its abdomen.
-
Draw the calculated volume of the this compound formulation into a syringe.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back (indicating incorrect placement in a vessel or organ).
-
Inject the formulation slowly.
-
Monitor the mouse for any adverse reactions.
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To assess the anti-tumor efficacy of this compound in a tumor-bearing mouse model.
Materials:
-
Calipers
-
Animal scale
Protocol:
-
Once tumors are established and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Begin treatment with this compound or vehicle control according to the defined schedule.
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint or for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: Workflow for an in vivo efficacy study of this compound in a mouse tumor model.
References
Section 1: Signaling Pathway and Experimental Strategy
Application Notes and Protocols for Measuring BRCA1 Activity and Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Breast Cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor protein involved in maintaining genomic stability, primarily through its role in the DNA damage response (DDR) and homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[1][2] Loss-of-function mutations in the BRCA1 gene significantly increase the lifetime risk of developing breast, ovarian, and other cancers. Given its central role in DNA repair, BRCA1 and its associated pathways are important targets for cancer therapy. For instance, tumors with BRCA1 deficiency are particularly sensitive to inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4]
These application notes provide a comprehensive overview of key techniques used to measure the functional activity of BRCA1 and to assess the efficacy of inhibitory molecules that target the BRCA1 pathway. The protocols detailed below are essential for basic research, drug discovery, and the functional characterization of BRCA1 variants of uncertain significance (VUS).
Note on "Brca1-IN-2": A thorough review of the scientific literature did not identify a specific molecule designated as "this compound". Therefore, this document will focus on general and established methods for measuring BRCA1 activity and the effects of inhibitors on its pathway, using publicly available data for known compounds as examples.
BRCA1 functions as a scaffold protein that interacts with numerous other proteins to orchestrate the DNA damage response. A simplified representation of the BRCA1-mediated homologous recombination pathway and a logical workflow for assessing inhibitors are depicted below.
Caption: Simplified BRCA1 signaling pathway in homologous recombination.
Caption: Logical workflow for assessing inhibitors of the BRCA1 pathway.
Section 2: Quantitative Data Presentation
The activity of compounds that affect the BRCA1 pathway is often quantified by their half-maximal inhibitory concentration (IC50) or by assessing their synthetic lethality with BRCA1 deficiency. The tables below present example data for known PARP inhibitors and other compounds targeting related pathways.
Table 1: IC50 Values of PARP Inhibitors in BRCA-Proficient and -Deficient Cell Lines
| Compound | Target | Cell Line | BRCA1/2 Status | IC50 (nM) | Reference |
| Olaparib | PARP1/2 | DU145 (Prostate) | Wild-Type | >10,000 | [3] |
| Olaparib | PARP1/2 | DU145 (Prostate) | BRCA1 KO | 67 | [3] |
| Olaparib | PARP1/2 | SKOV3 (Ovarian) | Wild-Type | >10,000 | [3] |
| Olaparib | PARP1/2 | SKOV3 (Ovarian) | BRCA2 KO | 51 | [3] |
| Talazoparib | PARP1/2 | - | - | 1 | [5] |
| Rucaparib | PARP1/2 | - | - | 7 | [5] |
Table 2: Activity of RAD52 Inhibitors in BRCA-Deficient Cell Lines
| Compound ID | Target | Cell Line | BRCA Status | IC50 (µM) | Reference |
| 'A05' | RAD52 | Capan-1 (Pancreatic) | BRCA2 deficient | ~20 | [6] |
| 'B02' | RAD52 | UWB1.289 (Ovarian) | BRCA1 deficient | ~10 | [6] |
| 'A05' | RAD52 | BxPC3 (Pancreatic) | BRCA2 proficient | >100 | [6] |
| 'B02' | RAD52 | UWB1.289+BRCA1 | BRCA1 proficient | >100 | [6] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key assays to measure BRCA1 function and the impact of inhibitors.
Protocol 1: Homologous Recombination (HR) Repair Assay (DR-GFP Reporter)
This assay quantitatively measures the efficiency of HR by monitoring the reconstitution of a functional Green Fluorescent Protein (GFP) gene.[1]
References
- 1. Functional assays for BRCA1 and BRCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Real-world data in patients with BRCA mutated breast cancer treated with poly (ADP-ribose) polymerase inhibitors - ecancer [ecancer.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining BRCA1 Pathway Inhibitors with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BReast CAncer gene 1 (BRCA1) is a critical tumor suppressor protein involved in the DNA damage response (DDR), primarily through its role in homologous recombination (HR), a high-fidelity DNA double-strand break (DSB) repair pathway.[1][2][3][4][5][6] Tumors with pathogenic mutations in the BRCA1 gene are deficient in HR and are therefore more reliant on alternative, error-prone DNA repair pathways for survival. This dependency creates a therapeutic vulnerability that can be exploited by specific targeted agents, particularly when used in combination with conventional chemotherapy.
These application notes provide a comprehensive overview of the principles and protocols for combining BRCA1 pathway inhibitors, exemplified by Poly (ADP-ribose) polymerase (PARP) inhibitors, with standard chemotherapy regimens. PARP inhibitors induce synthetic lethality in BRCA1-deficient cells by preventing the repair of single-strand breaks (SSBs), which then collapse replication forks and lead to an accumulation of DSBs that cannot be repaired in the absence of functional BRCA1.[7][8][9][10] The combination with DNA-damaging chemotherapy aims to overwhelm the tumor's remaining DNA repair capacity, leading to enhanced cancer cell death.
Mechanism of Action and Therapeutic Rationale
BRCA1 is a key player in maintaining genomic stability.[11][12] It participates in a complex network of protein interactions to orchestrate cell cycle checkpoints and DNA repair.[1][3][4][6] In response to DNA damage, BRCA1 is recruited to the site of injury and, in concert with BRCA2 and RAD51, facilitates the error-free repair of DSBs via homologous recombination.[2][5][6]
Cells with a deficiency in BRCA1 have a compromised HR pathway.[7][13] This "BRCAness" phenotype makes them particularly sensitive to agents that cause DNA damage or inhibit other DNA repair pathways.[7][14] PARP enzymes are crucial for the repair of DNA single-strand breaks through the base excision repair (BER) pathway.[9] Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into DSBs.[9][15] In BRCA1-proficient cells, these DSBs can be efficiently repaired by HR. However, in BRCA1-deficient cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis—a concept known as synthetic lethality.[7][9]
Combining a BRCA1 pathway inhibitor (such as a PARP inhibitor) with DNA-damaging chemotherapy, like platinum agents (cisplatin, carboplatin) or taxanes (paclitaxel, docetaxel), is a rational therapeutic strategy.[7][14][15][16] Platinum agents induce inter- and intra-strand DNA crosslinks, leading to DSBs, while taxanes disrupt microtubule function, causing mitotic catastrophe and DNA damage.[15] The addition of a PARP inhibitor is hypothesized to prevent the repair of chemotherapy-induced DNA damage, thereby potentiating the cytotoxic effects of these agents.[16]
Quantitative Data on Combination Therapies
The following tables summarize representative data from preclinical and clinical studies investigating the combination of PARP inhibitors with chemotherapy in the context of BRCA mutations.
Table 1: Preclinical Efficacy of PARP Inhibitor and Chemotherapy Combinations
| Cell Line/Model | BRCA1 Status | Combination Therapy | Key Findings (e.g., IC50, Synergy) | Reference |
| Patient-Derived Pancreatic Cancer Xenografts | Mutant | Cisplatin + Gemcitabine | Significant sensitivity to cisplatin in BRCA1/2 mutant models compared to wild-type. | [17] |
| Mammary Tumor Lines | Mutant (BRCA2-) | Paclitaxel, Docetaxel | BRCA2-deficient cells showed resistance to taxanes. | [18] |
| Triple-Negative Breast Cancer (TNBC) Models | Mutant | Platinum-based chemotherapy | Higher pathological complete response (pCR) in BRCA1/2-mutated TNBC. | [19] |
Table 2: Clinical Outcomes of PARP Inhibitor and Chemotherapy Combinations
| Clinical Trial | Cancer Type | Patient Population | Treatment Regimen | Key Outcomes (e.g., ORR, PFS, OS) |
| OlympiA (Adjuvant) | Early Breast Cancer | Germline BRCA1/2 mutation | Olaparib | Improved invasive disease-free and distant disease-free survival.[20] |
| BrighTNess (Neoadjuvant) | Triple-Negative Breast Cancer | Germline BRCA1/2 mutation carriers included | Veliparib + Carboplatin + Paclitaxel | Addition of carboplatin to paclitaxel improved event-free survival.[20] |
| GeparOLA (Neoadjuvant) | HER2-negative Breast Cancer | Enriched for HR deficiency | Olaparib + Paclitaxel | Investigated efficacy and tolerability.[20] |
| PARTNER (Neoadjuvant) | Triple-Negative Breast Cancer | Enriched for HR deficiency | Olaparib + Platinum-based chemotherapy | Investigated efficacy and tolerability.[20] |
| TNT Trial | Advanced TNBC | Germline BRCA1/2 mutation | Carboplatin vs. Docetaxel | Higher overall response rate (ORR) with carboplatin in BRCA-mutated patients (68%).[19] |
| OlympiAD | Metastatic Breast Cancer | Germline BRCA1/2 mutation | Olaparib vs. Standard Chemotherapy | Statistically significant improvement in progression-free survival (PFS) with olaparib.[19] |
Experimental Protocols
In Vitro Assessment of Combination Therapy
1. Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a BRCA1 pathway inhibitor and a chemotherapeutic agent, alone and in combination, and to assess for synergistic, additive, or antagonistic effects.
-
Methodology:
-
Seed cancer cells (both BRCA1-proficient and -deficient lines) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the BRCA1 pathway inhibitor, the chemotherapeutic agent, and a combination of both at a constant ratio.
-
Incubate for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction (CI < 1: synergy; CI = 1: additive; CI > 1: antagonism).
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term effect of the combination therapy on the ability of single cells to form colonies.
-
Methodology:
-
Treat cells in culture with the BRCA1 pathway inhibitor, chemotherapeutic agent, or the combination for a defined period (e.g., 24 hours).
-
Harvest, count, and re-seed a known number of viable cells into new culture dishes.
-
Allow colonies to form over 10-14 days.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
3. DNA Damage and Apoptosis Assays
-
Objective: To quantify the extent of DNA damage and apoptosis induced by the combination therapy.
-
Methodology:
-
γH2AX Staining: Use immunofluorescence to detect the phosphorylation of histone H2AX, a marker of DNA double-strand breaks. Increased foci per cell indicate greater DNA damage.
-
Comet Assay (Single Cell Gel Electrophoresis): Quantify DNA fragmentation in individual cells. The length of the "comet tail" is proportional to the amount of DNA damage.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases to quantify apoptosis.
-
In Vivo Assessment of Combination Therapy
1. Xenograft or Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Implant human cancer cells (cell line or patient-derived) subcutaneously or orthotopically into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, BRCA1 pathway inhibitor alone, chemotherapeutic agent alone, and the combination.
-
Administer treatments according to a predetermined schedule and route (e.g., oral gavage for the inhibitor, intraperitoneal injection for chemotherapy).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic lethality in BRCA1-deficient cells.
Caption: Workflow for in vitro combination studies.
References
- 1. The role of BRCA1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Role of BRCA1 and BRCA2 as regulators of DNA repair, transcription, and cell cycle in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. news-medical.net [news-medical.net]
- 6. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BRCA1/BRCA2 [genome.gov]
- 13. BRCA1 and BRCA2 protect against oxidative DNA damage converted into double-strand breaks during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapy for Patients with BRCA1 and BRCA2-Mutated Ovarian Cancer: Same or Different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BRCA1 and BRCA2 mutations and treatment strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRCA1 and BRCA2 mutations sensitize to chemotherapy in patient-derived pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A systematic review and meta-analysis of BRCA1/2 mutation for predicting the effect of platinum-based chemotherapy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CRISPR Screens Targeting the BRCA1 Pathway
A Note on "Brca1-IN-2": Publicly available scientific literature and databases do not contain information on a specific molecule designated "this compound". The following application notes and protocols are based on the broader and well-established application of small molecule inhibitors and genetic perturbations in CRISPR screens to investigate the function of BRCA1 and its associated pathways. This information is intended for researchers, scientists, and drug development professionals working in oncology and genetics.
Introduction
BRCA1 (Breast Cancer Gene 1) is a critical tumor suppressor protein involved in multiple cellular processes, most notably DNA damage response and repair.[1][2] Germline mutations in the BRCA1 gene significantly increase the risk of developing breast, ovarian, and other cancers.[2] CRISPR-Cas9 genome editing technology has become a powerful tool to study the functional consequences of BRCA1 mutations and to identify novel therapeutic targets in BRCA1-deficient cancers.[1][3][4]
CRISPR screens, in particular, allow for the systematic knockout of genes on a genome-wide or targeted basis to identify genetic vulnerabilities and synthetic lethal interactions. When combined with small molecule inhibitors, these screens can elucidate mechanisms of drug resistance and sensitivity, providing valuable insights for drug development.
Key Applications of CRISPR Screens in the Context of BRCA1
-
Functional Analysis of BRCA1 Variants: High-throughput CRISPR-based methods, such as saturation genome editing, can be used to create every possible mutation in the BRCA1 gene.[3] This allows for the classification of variants of uncertain significance (VUS) as either pathogenic or benign based on their functional impact on cell survival and DNA repair.[3]
-
Identification of Synthetic Lethal Interactions: Cancers with BRCA1 deficiency are often reliant on other pathways for survival. CRISPR screens are employed to identify genes whose knockout is lethal only in BRCA1-deficient cells.[5] This "synthetic lethality" provides a basis for developing targeted therapies. A prominent example of this is the clinical use of PARP inhibitors in BRCA1/2-mutated cancers.[1][6][7]
-
Elucidating Drug Resistance Mechanisms: CRISPR screens can be performed in the presence of a drug (e.g., a PARP inhibitor) to identify genes whose loss confers resistance.[1] This is crucial for understanding and overcoming acquired resistance in clinical settings.
Data Presentation
Table 1: Representative Data from a Genome-Wide CRISPR Screen to Identify Synthetic Viability in BRCA1-Deficient Cells
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (BRCA1-/- vs. BRCA1+/+) | p-value | Phenotype in BRCA1-/- |
| PARP1 | GACGUACUAGCUAGCUAGCU | -3.5 | <0.001 | Synthetic Lethality |
| POLQ | UAGCUAGCUAGCUAGCUAGC | -2.8 | <0.001 | Synthetic Lethality |
| LIG3 | CUAGCUAGCUAGCUAGCUAG | -2.1 | <0.005 | Synthetic Lethality |
| TP53BP1 | AGCUAGCUAGCUAGCUAGCU | +1.5 | <0.01 | Resistance to Lethality |
| RIF1 | GAGCUAGCUAGCUAGCUAGC | +1.2 | <0.01 | Resistance to Lethality |
Note: The data presented in this table is illustrative and compiled from concepts described in the search results. Actual data will vary based on the specific cell line, sgRNA library, and experimental conditions.
Signaling Pathways and Experimental Workflows
BRCA1 in the DNA Damage Response Pathway
BRCA1 is a central player in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[8][9] It is recruited to sites of DNA damage and participates in a series of protein-protein interactions to facilitate repair.
Caption: Simplified diagram of the BRCA1-mediated DNA damage response pathway.
General Workflow for a CRISPR Knockout Screen
A typical CRISPR knockout screen involves the introduction of a pooled sgRNA library into a population of Cas9-expressing cells. The screen can be designed to identify genes that, when knocked out, lead to either cell death (negative selection) or enhanced survival (positive selection) under specific conditions (e.g., in the presence of a drug).
Caption: General experimental workflow for a pooled CRISPR knockout screen.
Experimental Protocols
Protocol 1: Pooled Lentiviral CRISPR Knockout Screen for Synthetic Lethality in BRCA1-Deficient Cells
This protocol outlines a negative selection screen to identify genes that are essential for the survival of BRCA1-deficient cells.
Materials:
-
Cas9-expressing BRCA1-deficient cell line (e.g., HAP1 BRCA1-/-) and isogenic wild-type control.
-
Pooled human sgRNA library (e.g., GeCKO v2, TKOv3).[10]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentiviral production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin or other selection antibiotic.
-
Genomic DNA extraction kit.
-
PCR primers for sgRNA library amplification.
-
Next-generation sequencing platform.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.[11]
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing BRCA1-/- and BRCA1+/+ cells with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.[10] Use a sufficient number of cells to maintain library representation (e.g., >500 cells per sgRNA).
-
Add polybrene to enhance transduction efficiency.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Cell Culture and Sample Collection:
-
After selection, harvest an initial cell population (T0) for genomic DNA extraction.
-
Culture the remaining cells for a predetermined number of population doublings (e.g., 14-21 days). Passage the cells as needed, maintaining high library representation at each passage.
-
Harvest the final cell population (Tx) for genomic DNA extraction.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the T0 and Tx cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the relative abundance of each sgRNA.[11]
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Calculate the log2 fold change of each sgRNA's abundance in the Tx sample relative to the T0 sample.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the BRCA1-/- cell line compared to the wild-type control. These depleted sgRNAs target potential synthetic lethal genes.
-
Protocol 2: CRISPR Screen to Identify Mechanisms of PARP Inhibitor Resistance
This protocol describes a positive selection screen to find genes whose knockout confers resistance to a PARP inhibitor in BRCA1-deficient cells.
Materials:
-
Same as Protocol 1, with the addition of a PARP inhibitor (e.g., Olaparib).
Procedure:
-
Lentivirus Production and Transduction:
-
Follow steps 1 and 2 from Protocol 1, using only the BRCA1-deficient cell line.
-
-
Drug Treatment and Selection:
-
After antibiotic selection, split the transduced cell population into two groups: a vehicle-treated control group and a PARP inhibitor-treated group.
-
Treat the cells with a concentration of the PARP inhibitor that is sufficient to kill the majority of non-resistant cells.
-
Culture the cells in the presence of the vehicle or PARP inhibitor for 2-3 weeks, allowing resistant clones to expand.
-
Harvest the final cell populations from both the vehicle-treated and drug-treated groups for genomic DNA extraction.
-
-
Genomic DNA Extraction, Sequencing, and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Identify sgRNAs that are significantly enriched in the PARP inhibitor-treated population compared to the vehicle-treated population. These sgRNAs target genes whose loss of function may confer resistance to PARP inhibition.
-
Conclusion
CRISPR screens are a versatile and powerful tool for dissecting the complex biology of BRCA1 and for identifying novel therapeutic strategies for BRCA1-mutated cancers. By systematically perturbing gene function, these screens can reveal fundamental genetic interactions and mechanisms of drug action, paving the way for the development of more effective and personalized cancer therapies. The protocols and workflows described here provide a foundation for researchers to design and execute CRISPR screens to further explore the vulnerabilities of BRCA1-deficient cells.
References
- 1. New Insights into the Therapeutic Applications of CRISPR/Cas9 Genome Editing in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standardofcare.com [standardofcare.com]
- 3. devyser.com [devyser.com]
- 4. innovativegenomics.org [innovativegenomics.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CRISPR/Cas9-mediated knock-in of BRCA1/2 mutations restores response to olaparib in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Break Breast Cancer Addiction by CRISPR/Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadinstitute.org [broadinstitute.org]
Brca1-IN-2: Application Notes and Protocols for Studying BRCA1 Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brca1-IN-2 is a cell-permeable small molecule inhibitor that targets the function of the Breast Cancer susceptibility gene 1 (BRCA1) protein. Specifically, it acts as a protein-protein interaction (PPI) inhibitor by targeting the tandem BRCT (BRCA1 C-terminal) domains of BRCA1.[1] These domains are crucial for BRCA1's role in DNA damage response and repair, as they mediate interactions with other proteins involved in these pathways.[2][3] By disrupting these interactions, this compound provides a powerful tool for researchers to investigate the multifaceted roles of BRCA1 in cellular processes, including DNA repair, cell cycle checkpoints, and tumor suppression. These application notes provide detailed protocols for utilizing this compound to study BRCA1 function in a laboratory setting.
Mechanism of Action
This compound disrupts the interaction between the BRCA1 (BRCT)2 domain and its binding partners. This inhibition functionally mimics a BRCA1-deficient state, making it a valuable tool for studying the consequences of BRCA1 loss-of-function in various cellular contexts. A closely related compound, Brca1-IN-1, has been shown to effectively inhibit homologous recombination (HR) activity and sensitize tumor cells to DNA damaging agents like ionizing radiation and chemotherapeutics such as Olaparib and Etoposide.[2][3] This suggests that this compound can be employed to explore synthetic lethality approaches in cancer research.
Data Presentation
The following table summarizes the reported quantitative data for this compound and its closely related analog, Brca1-IN-1.
| Compound | Target | IC50 | Kd/Ki | CAS Number | Source |
| This compound | BRCA1 (BRCT)2 | 0.31 µM | 0.3 µM (Kd) | 1622262-55-8 | [1] |
| Brca1-IN-1 | BRCA1 (BRCT)2 | 0.53 µM | 0.71 µM (Ki) | 1622262-74-1 | [3] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the BRCA1 signaling pathway.
Experimental Protocols
Herein are detailed protocols for key experiments to study the function of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest (e.g., breast cancer cell lines with varying BRCA1 status)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay assesses the ability of cells to form RAD51 foci at sites of DNA damage, a key step in homologous recombination. Inhibition of BRCA1 function by this compound is expected to reduce RAD51 foci formation.
Materials:
-
Cells of interest plated on coverslips in a 24-well plate
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 2-4 hours.
-
Induce DNA damage (e.g., treat with 1 µM Mitomycin C for 2 hours or irradiate with 10 Gy).
-
Wash cells with PBS and allow them to recover in fresh medium containing this compound for 4-6 hours.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto slides using antifade mounting medium.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.
PARP1 Trapping Assay
This assay measures the ability of a compound to trap PARP1 at sites of DNA damage. While this compound is not a PARP inhibitor, it can be used in combination with PARP inhibitors to study synthetic lethality. This protocol is for assessing the effect of a PARP inhibitor, which can be combined with this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Pre-extraction buffer (PBS with 0.2% Triton X-100)
-
Fixation buffer (3% PFA in PBS)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips.
-
Treat cells with this compound for 24 hours.
-
Treat cells with a PARP inhibitor and/or MMS for a specified time (e.g., 10 µM Olaparib and 0.2 mM MMS for 4 hours).
-
Pre-extract cells on ice with pre-extraction buffer for 5 minutes.
-
Fix cells with fixation buffer for 20 minutes at room temperature.
-
Permeabilize with permeabilization buffer for 5 minutes on ice.
-
Proceed with immunofluorescence staining for PARP1 as described in the RAD51 foci formation assay (steps 9-17), using an anti-PARP1 primary antibody.
-
Quantify the nuclear fluorescence intensity of PARP1. An increase in nuclear PARP1 signal indicates trapping.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Logical Relationship Diagram
Caption: Logical relationships of this compound's effects.
References
Detecting Cellular Uptake of Brca1-IN-2: A Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for Quantifying Intracellular Accumulation of the BRCA1 Inhibitor, Brca1-IN-2
Researchers, scientists, and drug development professionals now have access to a detailed guide on methodologies for detecting the cellular uptake of this compound, a potent, cell-permeable inhibitor of the BRCA1 protein-protein interaction. This document outlines key experimental protocols and data presentation strategies to facilitate the investigation of this compound's intracellular activity.
This compound, also identified as compound 15, is a small molecule designed to disrupt the interaction of the BRCA1 C-terminal (BRCT) domains with its partner proteins. Its cell-permeable nature is a critical attribute for its function as a research tool and potential therapeutic agent. The following application notes provide a framework for confirming and quantifying its presence within cells.
Experimental Workflow for Assessing this compound Cellular Uptake
A multi-pronged approach is recommended to robustly assess the cellular uptake and target engagement of this compound. This typically involves a combination of indirect functional assays and direct quantitative methods.
Caption: A generalized workflow for determining the cellular uptake and activity of this compound.
Application Note 1: Indirect Assessment of Cellular Uptake via Functional Assays
The cell permeability of this compound can be inferred by observing its effects on intracellular signaling pathways that are dependent on BRCA1 function. A disruption of these pathways following treatment with this compound provides strong evidence of its cellular entry and target engagement.
Protocol 1.1: Western Blot Analysis of BRCA1-Dependent Signaling
This protocol assesses the ability of this compound to inhibit the DNA damage response (DDR) mediated by BRCA1.
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS)
-
This compound (and its prodrug form, if applicable)
-
Ionizing radiation source or other DNA damaging agents
-
Cell lysis buffer
-
Primary antibodies against p-KAP1 (Ser824), RAD51, and a loading control (e.g., GAPDH)
-
Appropriate secondary antibodies
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 2-4 hours).
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 5-10 Gy).
-
Incubate cells for a post-irradiation period (e.g., 1-2 hours) to allow for the activation of DNA repair pathways.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against markers of BRCA1 activity, such as phosphorylated KAP1 (a downstream target of ATM, which is regulated by BRCA1) and RAD51 (a key protein in homologous recombination recruited by BRCA1).
-
Expected Outcome: A dose-dependent decrease in the levels of p-KAP1 and RAD51 in this compound-treated cells compared to the vehicle control will indicate inhibition of BRCA1 function, and therefore, cellular uptake of the inhibitor.
Protocol 1.2: Immunofluorescence for RAD51 Foci Formation
This method visualizes the disruption of homologous recombination repair, a key function of BRCA1.
Materials:
-
Cancer cell lines cultured on coverslips
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or IR)
-
Fixation and permeabilization buffers
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Follow steps 1-4 from Protocol 1.1, using cells grown on coverslips.
-
Fix and permeabilize the cells.
-
Incubate with primary anti-RAD51 antibody.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Expected Outcome: A significant reduction in the number of nuclear RAD51 foci in this compound-treated cells compared to controls following DNA damage suggests that the inhibitor has entered the cell and is disrupting the BRCA1-mediated DNA repair process.
Application Note 2: Direct Quantification of Intracellular this compound
While functional assays are informative, direct measurement of the compound within the cell provides definitive evidence of uptake.
Protocol 2.1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying the intracellular concentration of small molecules.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium and PBS
-
Organic solvent for extraction (e.g., acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Culture cells to a desired confluency in a multi-well plate.
-
Treat cells with a known concentration of this compound for various time points.
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and extract the intracellular contents, including this compound, using an organic solvent.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. A standard curve with known concentrations of the compound should be prepared in the same matrix to ensure accurate quantification.
-
The intracellular concentration can be calculated based on the cell number and average cell volume.
-
Expected Outcome: This method will provide a quantitative measure of the amount of this compound that has been taken up by the cells over time.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables to allow for easy comparison between different experimental conditions.
| Method | Parameter Measured | Sample Data Representation |
| Western Blot | Relative protein expression (normalized to loading control) | Fold change in p-KAP1/GAPDH ratio vs. control |
| Immunofluorescence | Percentage of cells with >5 RAD51 foci | Mean ± SD from three independent experiments |
| LC-MS/MS | Intracellular concentration (µM or ng/mg protein) | Time-course of intracellular this compound concentration |
Signaling Pathway Perturbation by this compound
The cellular uptake of this compound leads to the disruption of the BRCA1-mediated DNA damage response pathway. This can be visualized as follows:
Caption: this compound disrupts the BRCA1-mediated DNA damage response pathway.
These application notes and protocols provide a robust framework for researchers to investigate the cellular uptake and functional consequences of the BRCA1 inhibitor, this compound. The successful application of these methods will contribute to a deeper understanding of its mechanism of action and its potential as a tool in cancer research and drug development.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BRCA1-IN-2 Phenotypic Issues
This technical support center provides troubleshooting guidance for researchers and drug development professionals who are not observing the expected phenotype when using BRCA1-IN-2, a hypothetical small molecule inhibitor of BRCA1. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of inhibiting BRCA1 with this compound?
A1: BRCA1 is a critical tumor suppressor protein involved in DNA double-strand break repair through homologous recombination (HR).[1][2][3][4][5] Inhibition of BRCA1 is expected to lead to a "BRCAness" phenotype, characterized by:
-
Increased sensitivity to DNA damaging agents: Particularly to PARP (Poly ADP-Ribose Polymerase) inhibitors and platinum-based chemotherapy.[6][7][8] This is due to the concept of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways (in this case, HR by BRCA1 inhibition and base excision repair by PARP inhibition) leads to cancer cell death.[6][9][10]
-
Genomic instability: Accumulation of DNA damage, chromosomal aberrations, and micronuclei formation.[4]
-
Cell cycle arrest: Inhibition of BRCA1 can lead to cell cycle arrest at the G2/M checkpoint in response to DNA damage.[3]
-
Reduced cell viability and proliferation: Particularly in cells with pre-existing DNA repair defects or when combined with DNA damaging agents.
Q2: My cells treated with this compound are not showing increased sensitivity to PARP inhibitors. What could be the reason?
A2: Several factors could contribute to the lack of expected sensitization to PARP inhibitors:
-
Compound-related issues: The inhibitor may not be active, used at a suboptimal concentration, or have poor cell permeability.
-
Cell line-specific factors: The chosen cell line may have redundant or alternative DNA repair pathways that compensate for BRCA1 inhibition. Some cell lines may have intrinsic resistance mechanisms.
-
Experimental setup: The duration of treatment with this compound and/or the PARP inhibitor may be insufficient.
-
Target engagement: this compound may not be effectively binding to and inhibiting BRCA1 within the cell.
Q3: How can I confirm that this compound is active and engaging its target in my cells?
A3: Validating target engagement is a critical step.[11] Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding.[12][13] An increase in BRCA1 stability in the presence of this compound would indicate target engagement.
-
Co-immunoprecipitation (Co-IP): If this compound is designed to disrupt a protein-protein interaction involving BRCA1, you can perform a Co-IP to see if the interaction is diminished in treated cells.
-
Downstream signaling pathway analysis: Assess the phosphorylation status or localization of proteins downstream of BRCA1 in the DNA damage response pathway. For example, you could monitor the formation of RAD51 foci, which is dependent on BRCA1, in response to DNA damage.[14]
Troubleshooting Guides
Guide 1: this compound Does Not Induce Expected Sensitivity to DNA Damaging Agents
This guide provides a step-by-step approach to troubleshoot the lack of expected sensitization to agents like PARP inhibitors or cisplatin.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of sensitization to DNA damaging agents.
Step-by-Step Troubleshooting:
| Step | Action | Rationale | Recommended Experiments |
| 1. Verify Compound Integrity & Activity | Ensure this compound is not degraded and retains its activity. | Small molecules can degrade during storage or in experimental media. | - Confirm the chemical structure and purity of the compound using techniques like HPLC or mass spectrometry.- Perform an in vitro activity assay if available. |
| 2. Optimize Inhibitor Concentration | Determine the optimal concentration of this compound for your cell line. | The effective concentration can vary significantly between different cell lines. | - Perform a dose-response curve with this compound alone to determine its IC50 for cell viability.- Test a range of this compound concentrations in combination with a fixed concentration of the DNA damaging agent. |
| 3. Evaluate Cell Line Suitability | Confirm that your chosen cell line is appropriate for studying BRCA1 inhibition. | The cell line may have inherent resistance mechanisms or low dependence on the BRCA1 pathway. | - Use a positive control (e.g., a cell line with a known BRCA1 mutation) to validate your assay.- Characterize the expression levels of key DNA repair proteins in your cell line. |
| 4. Review Experimental Protocol | Scrutinize the timing and duration of drug treatments. | Insufficient incubation time may not allow for the full biological effect of the inhibitor to manifest. | - Vary the pre-incubation time with this compound before adding the DNA damaging agent.- Extend the total treatment duration. |
| 5. Confirm Target Engagement | Verify that this compound is binding to BRCA1 within the cells. | Lack of target engagement is a primary reason for an inhibitor not showing a cellular phenotype. | - Perform a Cellular Thermal Shift Assay (CETSA).- Assess downstream pathway modulation (e.g., RAD51 foci formation). |
Guide 2: General Troubleshooting for Cell-Based Assays with Small Molecule Inhibitors
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in multi-well plates- Pipetting errors | - Use a cell counter for accurate seeding.- Avoid using the outer wells of the plate or fill them with media/PBS.- Use calibrated pipettes and consistent technique. |
| No observable phenotype at any concentration | - Poor cell permeability of the inhibitor- Rapid metabolism of the inhibitor by the cells- Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) | - Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Measure the stability of the compound in cell culture media and cell lysates over time.- Test the effect of efflux pump inhibitors. |
| Cell death at low inhibitor concentrations | - Off-target toxicity of the inhibitor | - Perform a screen to identify potential off-target effects.- Test a structurally related but inactive analog of the inhibitor as a negative control. |
Expected Quantitative Data
The following table summarizes the expected quantitative outcomes from key experiments when BRCA1 is effectively inhibited. These are representative values and may vary depending on the cell line and specific experimental conditions.
| Experiment | Metric | Expected Result with Effective BRCA1 Inhibition | Reference/Control |
| Cell Viability Assay (in combination with a PARP inhibitor) | IC50 (Concentration of PARP inhibitor that inhibits 50% of cell growth) | Significant decrease (e.g., 5-10 fold or more) in the IC50 of the PARP inhibitor. | Cells treated with the PARP inhibitor alone. |
| Colony Formation Assay (in combination with a DNA damaging agent) | Surviving Fraction | A marked reduction in the number and size of colonies compared to treatment with the DNA damaging agent alone. | Cells treated with the DNA damaging agent alone. |
| RAD51 Foci Formation Assay (in response to DNA damage) | Percentage of cells with >5 RAD51 foci | A significant decrease in the percentage of cells forming RAD51 foci. | Cells treated with the DNA damaging agent alone. |
| Comet Assay (to measure DNA damage) | Tail Moment | An increase in the tail moment, indicating more DNA fragmentation, especially when combined with a DNA damaging agent. | Untreated cells or cells treated with the DNA damaging agent alone. |
Experimental Protocols
Protocol 1: PARP Inhibitor Sensitization Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Pre-treatment: Treat cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Co-treatment: Add a range of concentrations of a PARP inhibitor (e.g., Olaparib) to the wells already containing this compound.
-
Incubation: Incubate the cells for an additional 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Calculate the IC50 values for the PARP inhibitor in the presence and absence of this compound.
Protocol 2: RAD51 Foci Formation Assay
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Inhibitor Treatment: Treat cells with the optimized concentration of this compound for 24 hours.
-
Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., ionizing radiation or a chemical inducer) and allow them to recover for a defined period (e.g., 4-8 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A positive cell is typically defined as having more than 5 distinct foci.
Signaling Pathway Diagrams
BRCA1 in the Homologous Recombination Pathway
Caption: Simplified diagram of the BRCA1-mediated homologous recombination pathway.
References
- 1. The role of BRCA1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | BRCA1 in the DNA damage response and at telomeres [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What are BRCA1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. npwomenshealthcare.com [npwomenshealthcare.com]
- 8. JCI - RING domain–deficient BRCA1 promotes PARP inhibitor and platinum resistance [jci.org]
- 9. Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells [massgeneral.org]
- 10. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
improving Brca1-IN-2 efficacy in vitro
Welcome to the technical support center for Brca1-IN-2, a cell-permeable inhibitor targeting the BRCT domain of the BRCA1 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in-vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that functions by disrupting the protein-protein interactions (PPIs) of the BRCA1 C-terminal (BRCT) domain.[1][2] The BRCT domain of BRCA1 is crucial for its role in DNA damage response and repair, as it binds to phosphorylated partner proteins such as BACH1 (FANCJ), CtIP, and Abraxas. By targeting this domain, this compound inhibits the normal function of BRCA1 in these critical cellular processes.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO to create a stock solution, it can be stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Q3: In which cell lines has this compound shown efficacy?
A3: this compound has demonstrated efficacy in human cervical cancer cells (HeLa).[1] It has been shown to inhibit BRCA1 activities and sensitize these cells to ionizing radiation.[1] Further studies in other cell lines, particularly those with defined BRCA1 status (wild-type, mutated, or deficient), are encouraged to explore its full potential.
Q4: What are the known off-target effects of this compound?
A4: The initial discovery and characterization of this compound focused on its interaction with the BRCA1 BRCT domain.[1][2] Comprehensive profiling of its off-target effects has not been extensively reported in the initial publications. As with any small molecule inhibitor, it is advisable to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed efficacy of this compound | 1. Compound Degradation: Improper storage or handling of the inhibitor. 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. 3. Cell Line Resistance: The chosen cell line may not be sensitive to BRCA1 inhibition. 4. Inhibitor Precipitation: The inhibitor may have precipitated out of the cell culture medium. | 1. Ensure the inhibitor is stored correctly and prepare fresh dilutions from a stock solution for each experiment. 2. Perform a dose-response curve to determine the optimal concentration (e.g., ranging from 0.1 µM to 50 µM). 3. Use a positive control cell line known to be sensitive to DNA damage repair inhibitors or a cell line with known BRCA1 dependency. Consider using cell lines with BRCA1 mutations or deficiencies. 4. Observe the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try pre-warming the media and ensuring the final DMSO concentration is low (typically <0.5%). |
| High background or non-specific effects | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 2. Off-target Effects: The inhibitor may be interacting with other cellular targets at the concentration used. | 1. Ensure the final DMSO concentration in the culture medium is below a non-toxic level (e.g., ≤0.5%). Include a vehicle control (DMSO alone) in all experiments. 2. Use the lowest effective concentration of this compound as determined by a dose-response experiment. Consider using a structurally related but inactive compound as a negative control if available. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent Compound Handling: Variations in the preparation and dilution of the inhibitor. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes for accurate dilutions. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound (referred to as compound 15a in the primary literature).
| Parameter | Value | Assay Method | Reference |
| IC50 | 0.31 µM | Inhibition of BRCA1 BRCT domain interaction with a phosphopeptide | [1] |
| Kd | 0.3 µM | Binding affinity to BRCA1 BRCT domain | [1] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound and a vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Visualizations
BRCA1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the DNA damage response by targeting the BRCA1 BRCT domain.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for in vitro evaluation of this compound.
Troubleshooting Logic for Low Efficacy
Caption: Troubleshooting flowchart for addressing low efficacy of this compound.
References
Technical Support Center: Optimizing Brca1-IN-2 Concentration for Experiments
Welcome to the technical support center for Brca1-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable small molecule inhibitor that targets the BRCA1 protein. Specifically, it functions as a protein-protein interaction (PPI) inhibitor, disrupting the interactions mediated by the BRCA1 C-terminal (BRCT) domains.[1] By interfering with these interactions, this compound can modulate the function of BRCA1 in critical cellular processes such as DNA repair and cell cycle checkpoint control.
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on its reported half-maximal inhibitory concentration (IC50) of 0.31 μM, a good starting point for dose-response experiments is to test a range of concentrations from 0.1 μM to 10 μM.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 80 mg/mL (146.91 mM).[2] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO. To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Note that the final DMSO concentration in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Inhibitor concentration is too low: The concentration of this compound may not be sufficient to effectively inhibit BRCA1 interactions in your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration. |
| Incorrect inhibitor preparation or storage: Improper handling may have led to the degradation of the compound. | Ensure that the stock solution was prepared correctly in high-quality, anhydrous DMSO and stored at the recommended temperature in aliquots to avoid freeze-thaw cycles. | |
| Cell line is not sensitive to BRCA1 inhibition: The cellular pathway you are investigating may not be dependent on the specific BRCA1 interaction inhibited by this compound. | Use a positive control cell line known to be sensitive to BRCA1 pathway inhibition. Also, confirm the expression and activity of BRCA1 in your target cells. | |
| High levels of cytotoxicity or cell death | Inhibitor concentration is too high: Excessive concentrations of this compound can lead to off-target effects and general toxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your experiments is below 0.5%. Prepare intermediate dilutions of your stock solution to achieve this. | |
| Inconsistent or variable results | Inhibitor instability in media: this compound may degrade over long incubation periods in cell culture medium. | Reduce the incubation time or replenish the medium with fresh inhibitor during long-term experiments. |
| Cell passage number and confluency: The physiological state of the cells can influence their response to inhibitors. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment. |
Experimental Protocols & Data
Summary of this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Protein-protein interaction (PPI) inhibitor of BRCA1 (BRCT)2 domains | [1] |
| IC50 | 0.31 μM | [1][2] |
| Binding Affinity (Kd) | 0.3 μM | [1][2] |
| Solubility | 80 mg/mL in DMSO (146.91 mM) | [2] |
Experimental Workflow for Optimizing this compound Concentration
Experimental workflow for determining the optimal concentration of this compound.
Signaling Pathway Disrupted by this compound
This compound disrupts the function of BRCA1 by inhibiting the protein-protein interactions mediated by its BRCT domains. A key interaction that is crucial for the homologous recombination (HR) pathway of DNA double-strand break repair is the binding of BRCA1 to PALB2. This interaction is essential for the recruitment of BRCA2 and the RAD51 recombinase to sites of DNA damage. By inhibiting this interaction, this compound is expected to impair the HR repair pathway.
Simplified diagram of the BRCA1-mediated homologous recombination pathway and the inhibitory action of this compound.
Detailed Methodologies
Note: Due to the limited availability of published data specifically for this compound, the following protocols are generalized based on standard laboratory procedures for similar inhibitors. It is highly recommended to optimize these protocols for your specific cell lines and experimental conditions.
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound and establish a dose-response curve.
-
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.1, 0.3, 1, 3, 10, 30, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Apoptosis (Annexin V/PI) Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations determined from the cell viability assay (e.g., 1x, 2x, and 5x the IC50). Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
3. RAD51 Foci Formation Assay (Immunofluorescence)
-
Objective: To assess the effect of this compound on homologous recombination repair by visualizing the formation of RAD51 foci at sites of DNA damage.
-
Materials:
-
Target cell line
-
Chamber slides or coverslips in multi-well plates
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA or serum in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on chamber slides or coverslips.
-
Pre-treat the cells with this compound at a non-cytotoxic concentration for a few hours.
-
Induce DNA damage using a DNA damaging agent (e.g., treat with 1 µM Mitomycin C for 2 hours or irradiate with 10 Gy).
-
Wash out the DNA damaging agent and incubate the cells in fresh medium containing this compound for a recovery period (e.g., 4-8 hours) to allow for foci formation.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant decrease in the number of RAD51 foci in this compound treated cells compared to the control would indicate inhibition of homologous recombination.
-
References
Technical Support Center: Overcoming Brca1-IN-2 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when studying resistance to Brca1-IN-2 and other inhibitors targeting the BRCA1 pathway in cancer cell lines.
Troubleshooting Guide
This guide is designed to help you identify and solve common issues that arise during your experiments with this compound resistant cancer cell lines.
| Question | Possible Cause | Suggested Solution |
| Why are my BRCA1-mutant cancer cells showing unexpected resistance to this compound? | 1. Pre-existing resistant clones: The initial cell population may contain a small fraction of cells that are already resistant to the inhibitor.[1] 2. Secondary mutations in BRCA1: The cancer cells may have acquired secondary mutations in the BRCA1 gene that restore its function.[1][2][3] 3. Upregulation of drug efflux pumps: The cells may be actively pumping the inhibitor out, reducing its intracellular concentration.[4] 4. Activation of bypass signaling pathways: The cells may have activated alternative DNA repair or survival pathways to compensate for the inhibition of BRCA1-mediated homologous recombination.[1][4] | 1. Perform single-cell cloning: Isolate and expand individual clones from the parental cell line to test for pre-existing resistance. 2. Sequence the BRCA1 gene: Analyze the BRCA1 gene in your resistant cell lines to check for secondary mutations. 3. Use efflux pump inhibitors: Treat cells with known efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 4. Perform pathway analysis: Use techniques like Western blotting or RNA sequencing to investigate the activation of alternative pathways such as Non-Homologous End Joining (NHEJ) or replication fork protection pathways.[4][5] |
| How can I confirm that resistance is due to the restoration of homologous recombination (HR)? | The primary mechanism of action for inhibitors like this compound in BRCA1-deficient cells is the disruption of HR. If HR is restored, the cells will become resistant. | 1. RAD51 focus formation assay: Perform immunofluorescence staining for RAD51. An increase in RAD51 foci formation in resistant cells upon DNA damage indicates restored HR. 2. DR-GFP reporter assay: Utilize a cell line with an integrated DR-GFP reporter cassette to directly measure the efficiency of HR. |
| My combination therapy with this compound is not showing the expected synergistic effect. What could be the reason? | 1. Antagonistic drug interaction: The second compound might be interfering with the uptake or mechanism of action of this compound. 2. Inappropriate dosing or scheduling: The concentration or timing of the drug administration may not be optimal for synergy.[6] 3. Cross-resistance mechanisms: The cells may have developed resistance mechanisms that are effective against both drugs. | 1. Review the literature for known interactions: Check for any published data on the interaction between the two classes of compounds. 2. Optimize drug concentrations and schedules: Perform a dose-matrix experiment to test a range of concentrations for both drugs and different administration schedules (e.g., sequential vs. simultaneous). 3. Characterize the resistance mechanism: Investigate the specific resistance pathways active in your cell line to select a combination therapy that targets a different vulnerability. For example, if HR is restored, consider inhibitors of other DNA repair pathways or cell cycle checkpoints.[7][8] |
| I am having trouble generating a stable this compound resistant cell line. What are some best practices? | Developing a stable resistant cell line requires careful selection and maintenance of the cells. | 1. Gradual dose escalation: Start with a low concentration of this compound (e.g., IC20) and gradually increase the dose as the cells adapt. 2. Maintain selective pressure: Continuously culture the cells in the presence of this compound to prevent the overgrowth of sensitive cells. 3. Regularly verify resistance: Periodically perform cell viability assays to confirm the resistance phenotype of your cell line compared to the parental line. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to inhibitors targeting BRCA1-deficient cancers?
A1: The most common mechanisms of resistance include:
-
Secondary mutations in BRCA1 or BRCA2: These mutations can restore the open reading frame of the gene, leading to the production of a functional protein and restored homologous recombination (HR).[1][3]
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Loss of 53BP1: Deletion of 53BP1 can partially restore HR in BRCA1-deficient cells, leading to resistance.[3]
-
Replication fork protection: Stabilization of stalled replication forks can allow cancer cells to tolerate DNA damage, bypassing the need for HR-mediated repair.[4][5] This can be mediated by the loss of proteins like PTIP, CHD4, and PARP1 that promote fork degradation.[5]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its effective concentration.[4]
-
Activation of alternative DNA repair pathways: Increased activity of pathways like non-homologous end joining (NHEJ) can compensate for the loss of HR.[9]
Q2: What are some potential therapeutic strategies to overcome this compound resistance?
A2: Several strategies are being explored to overcome resistance:
-
Combination therapy: Combining this compound with other targeted agents can be effective. For example, WEE1 inhibitors, such as AZD-1775, have shown efficacy in both PARP inhibitor-sensitive and resistant BRCA2-mutant tumor cells.[7][8]
-
Targeting alternative pathways: If resistance is due to the activation of a bypass pathway, inhibitors of that pathway can be used. For instance, if replication fork protection is enhanced, targeting proteins involved in this process could re-sensitize cells.
-
Modulating the tumor microenvironment: Investigating the role of the tumor microenvironment in resistance could reveal new therapeutic targets.
-
Immunotherapy: Combining PARP inhibitors with immune checkpoint inhibitors is being investigated in clinical trials.[10]
Q3: How can I model this compound resistance in the lab?
A3: You can generate resistant cell line models through:
-
Chronic drug exposure: Continuously exposing a sensitive BRCA1-mutant cell line to increasing concentrations of this compound will select for resistant clones.
-
CRISPR-Cas9 gene editing: This technique can be used to introduce specific secondary mutations into the BRCA1 gene to mimic clinical resistance mechanisms.[2][7] This allows for the creation of isogenic cell lines, which are ideal for studying the specific effects of the mutation.
Quantitative Data Summary
The following tables summarize key quantitative data that can be useful in designing and interpreting your experiments.
Table 1: Example IC50 Values for a PARP Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | BRCA1 Status | Resistance Mechanism | PARP Inhibitor IC50 (µM) |
| SUM149PT (Parental) | Mutant | Sensitive | 0.1 |
| SUM149PT-R (Resistant) | Secondary Mutation | HR Restored | 10 |
| CAPAN-1 (Parental) | Mutant | Sensitive | 0.05 |
| CAPAN-1-R (Resistant) | Secondary Mutation | HR Restored | 5 |
Note: These are example values based on typical findings in the literature. Actual IC50 values will vary depending on the specific inhibitor, cell line, and assay conditions.
Table 2: Combination Therapy Synergism (Example Data)
| Drug Combination | Cell Line | Combination Index (CI) | Interpretation |
| This compound + WEE1 Inhibitor | This compound Resistant | < 1 | Synergistic |
| This compound + Platinum Agent | This compound Sensitive | < 1 | Synergistic |
| This compound + Efflux Pump Inhibitor | This compound Resistant (efflux mediated) | < 1 | Synergistic |
Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add 100 µL of fresh media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.
2. RAD51 Foci Formation Assay
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with a DNA damaging agent (e.g., 10 Gy irradiation or 1 µM Mitomycin C) and allow them to recover for 4-6 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. An increase in the percentage of cells with >5 foci is indicative of functional HR.
Visualizations
References
- 1. Mechanisms of acquired resistance of BRCA1/2-driven tumors to platinum compounds and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling therapy resistance in BRCA1/2 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary mutations of BRCA1/2 and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. New principle of chemotherapy resistance - NCI [cancer.gov]
- 6. facingourrisk.org [facingourrisk.org]
- 7. Modeling Therapy Resistance in BRCA1/2-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Brca1-IN-2 toxicity and cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brca1-IN-2, a cell-permeable protein-protein interaction (PPI) inhibitor targeting the BRCA1 BRCT domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 15) is a small molecule inhibitor that disrupts the function of the BRCA1 protein.[1] It specifically targets the tandem BRCT domains of BRCA1, which are crucial for its role in DNA damage repair and cell cycle regulation. By binding to these domains, this compound prevents BRCA1 from interacting with its partner proteins, thereby inhibiting its tumor suppressor functions.[1] This mimics the effects of a BRCA1 mutation and can sensitize cancer cells to other DNA-damaging agents.
Q2: What are the key experimental applications of this compound?
A2: this compound is primarily used in cancer research to:
-
Investigate the role of the BRCA1 pathway in DNA repair and cell cycle control.
-
Enhance the efficacy of other cancer therapies, such as PARP inhibitors (e.g., Olaparib) and chemotherapy agents (e.g., Etoposide), through a synthetic lethality approach.[2]
-
Functionally mimic a BRCA1-deficient state in cells that have wild-type BRCA1, allowing for the study of BRCAness.[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Please refer to the manufacturer's datasheet for specific instructions on storage and stability.
Q4: What is the expected effect of this compound on cell viability?
A4: As a standalone agent, this compound may exhibit some level of cytotoxicity, particularly at higher concentrations, by disrupting a key DNA repair pathway. However, its more significant effect on cell viability is often observed when used in combination with DNA-damaging agents. In BRCA-proficient cells, inhibition of BRCA1 by this compound can lead to an accumulation of DNA damage and subsequent cell death, especially when another repair pathway is simultaneously targeted.
Quantitative Data Summary
| Compound | Target | IC50 | Binding Affinity (Kd) | CAS Number |
| This compound | BRCA1 (BRCT)2/protein interactions | 0.31 µM | 0.3 µM | 1622262-55-8 |
| BRCA1-IN-1 | BRCA1 (BRCT)2 | 0.53 µM | 0.71 µM (Ki) | 1622262-74-1 |
Signaling Pathway
Caption: this compound inhibits the BRCA1 DNA damage response pathway.
Troubleshooting Guides
Cell Viability Assays
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of this compound.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column. Avoid letting cells settle in the reservoir.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
-
Compound Dilution: Prepare a master mix of the final this compound concentration in media and then add to the wells, rather than adding a small volume of a concentrated stock directly to each well.
-
Mixing: After adding this compound, gently swirl the plate to ensure even distribution of the compound.
-
Issue 2: No significant decrease in cell viability, even at high concentrations of this compound.
-
Possible Cause: The cell line may be resistant to BRCA1 inhibition alone, the incubation time may be too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Some cell lines may not be sensitive to the disruption of the BRCA1 pathway alone. Consider using this compound in combination with a PARP inhibitor or a DNA-damaging agent to induce synthetic lethality.
-
Incubation Time: The effects of inhibiting DNA repair pathways may take longer to manifest as decreased cell viability. Try extending the incubation period with this compound (e.g., 48-72 hours).
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Choice: Consider using an assay that measures apoptosis (e.g., Annexin V/PI staining) in addition to a metabolic activity-based assay (e.g., MTT) to get a more complete picture of the cellular response.
-
Issue 3: Unexpected increase in signal in my cell viability assay.
-
Possible Cause: The compound may be interfering with the assay chemistry or promoting cell proliferation at certain concentrations (a hormetic effect).
-
Troubleshooting Steps:
-
Assay Interference: Run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).
-
Concentration Range: Test a wider range of concentrations, including lower doses, to determine if the observed effect is dose-dependent.
-
Alternative Assay: Use a different type of cell viability assay that relies on a different principle (e.g., Crystal Violet staining, which measures cell biomass) to confirm the results.
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Complete culture medium
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Crystal Violet Cell Viability Assay
This protocol quantifies cell viability by staining the DNA of adherent cells.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
This compound
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol (100%)
-
PBS
-
33% Acetic Acid
Procedure:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Gently wash the plate with water until the excess stain is removed.
-
Air dry the plate completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Shake the plate for 15-20 minutes.
-
Measure the absorbance at 590 nm.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Experimental Workflow Diagram
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: A-123, a selective BRCA1 inhibitor
Welcome to the technical support center for A-123, a novel and selective inhibitor of the BRCA1 protein. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using A-123 while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with A-123, with a focus on identifying and mitigating off-target effects.
| Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | Off-target effects on essential cellular pathways. | 1. Titrate Down: Perform a dose-response curve to determine the lowest effective concentration. 2. Use a More Specific Inhibitor: If available, compare results with a structurally different BRCA1 inhibitor. 3. Rescue Experiment: Co-administer agents that counteract suspected off-target pathway inhibition. |
| Inconsistent results between different cell lines. | Cell-line specific expression of off-target proteins or compensatory signaling pathways. | 1. Characterize Cell Lines: Profile the expression of known off-target candidates in your cell lines. 2. Knockdown/Overexpression: Modulate the expression of suspected off-targets to confirm their role. 3. Use 3D Cell Culture Models: These may better recapitulate in vivo responses and reduce off-target effects seen in 2D culture. |
| Observed phenotype does not match known BRCA1 loss-of-function. | A-123 may be inhibiting other proteins in the DNA damage response (DDR) pathway. | 1. Orthogonal Assays: Use multiple, distinct assays to measure BRCA1 activity (e.g., homologous recombination repair efficiency, RAD51 foci formation). 2. Western Blot Analysis: Check for phosphorylation changes in known downstream targets of BRCA1 and other DDR kinases. 3. Kinome Profiling: Perform a broad kinase screen to identify unintended targets of A-123. |
| Acquired resistance to A-123 in long-term studies. | Upregulation of compensatory signaling pathways or mutations in the A-123 binding site on BRCA1. | 1. Combination Therapy: Investigate co-treatment with inhibitors of potential escape pathways (e.g., PARP inhibitors).[1] 2. Sequence BRCA1: Analyze the BRCA1 gene in resistant cells to identify potential mutations. 3. Washout Experiment: Remove A-123 and re-challenge to see if sensitivity is restored. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for A-123 in cell-based assays?
A1: The optimal concentration of A-123 is highly cell-line dependent. We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the IC50 for your specific cell line and assay. For initial experiments, a concentration of 100 nM is a reasonable starting point.
Q2: How can I confirm that the observed effects are due to BRCA1 inhibition and not off-targets?
A2: To confirm on-target activity, we recommend a multi-pronged approach:
-
Use a negative control: A structurally similar but inactive analog of A-123, if available.
-
BRCA1 knockdown/knockout: Compare the phenotype of A-123 treatment with that of BRCA1 depletion via siRNA, shRNA, or CRISPR/Cas9.
-
Rescue experiment: Overexpress a wild-type, inhibitor-resistant BRCA1 mutant to see if it reverses the effects of A-123.
Q3: What are the known off-targets of A-123?
A3: While A-123 has been designed for high selectivity towards BRCA1, some off-target activity has been observed at higher concentrations (>1 µM) against other kinases involved in the DNA damage response. A comprehensive kinome scan is recommended for your specific experimental system to identify relevant off-targets.
Q4: Can I use A-123 in combination with other drugs?
A4: Yes, A-123 has shown synergistic effects when combined with PARP inhibitors in preclinical models of BRCA-deficient cancers.[2][1] However, combination therapies may also potentiate off-target effects, so careful dose-response studies are essential.
Q5: What is the best method to assess BRCA1 target engagement in cells?
A5: A cellular thermal shift assay (CETSA) is a robust method to confirm that A-123 is binding to BRCA1 in intact cells. Alternatively, you can assess the phosphorylation status of downstream BRCA1 targets, such as CtIP, by Western blotting.
Experimental Protocols
Protocol 1: Determining the IC50 of A-123 in a Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of A-123 in DMSO. Create a serial dilution series ranging from 20 µM to 20 nM in culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted A-123 solutions. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO control and plot the results on a semi-log scale to determine the IC50 value.
Protocol 2: Assessing Homologous Recombination (HR) Repair Efficiency
-
Cell Transfection: Co-transfect cells with a DR-GFP reporter plasmid and an I-SceI expression plasmid.
-
Treatment: 24 hours post-transfection, treat the cells with A-123 at the desired concentration.
-
Incubation: Incubate for 48 hours to allow for DNA repair.
-
Flow Cytometry: Harvest the cells and analyze for GFP expression by flow cytometry. The percentage of GFP-positive cells is a measure of HR efficiency.
-
Data Analysis: Compare the percentage of GFP-positive cells in A-123 treated samples to the DMSO control.
Signaling Pathways and Workflows
Caption: A simplified diagram of the BRCA1-mediated DNA double-strand break repair pathway and the inhibitory action of A-123.
Caption: A logical workflow for troubleshooting unexpected results and potential off-target effects of A-123.
References
troubleshooting inconsistent results with Brca1-IN-2
Welcome to the technical support center for Brca1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a cell-permeable inhibitor of the BRCA1 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the BRCA1 C-terminal (BRCT) domains and its binding partners. By doing so, it interferes with the normal function of BRCA1 in DNA repair and cell cycle regulation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month. To ensure stability, it is advised to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I improve the solubility of this compound?
A3: If you experience solubility issues, gently warm the solution to 37°C and use sonication in an ultrasonic bath for a short period.
Troubleshooting Guide for Inconsistent Results
Researchers may encounter variability in their experimental outcomes when using this compound. This guide addresses common issues and provides potential solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no inhibition of BRCA1 activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. | 1. Ensure the compound is stored at the recommended temperature (-80°C for long-term). 2. Prepare fresh aliquots from a new stock solution. 3. Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay. 2. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). | |
| Incorrect Vehicle Control: The solvent (e.g., DMSO) may have an effect on the cells at higher concentrations. | 1. Use a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used. 2. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). | |
| High variability between replicate experiments | Inconsistent Cell Health: Variations in cell density, passage number, or overall health can lead to inconsistent responses. | 1. Use cells at a consistent passage number and confluency. 2. Regularly check for mycoplasma contamination. 3. Ensure even cell seeding in multi-well plates. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | 1. Use calibrated pipettes. 2. Ensure thorough mixing of the compound in the media before adding to the cells. | |
| Unexpected off-target effects or cell toxicity | Non-specific Binding: At high concentrations, small molecule inhibitors can exhibit off-target effects. | 1. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Consider using a structurally related but inactive compound as a negative control, if available. 3. Validate key findings using a secondary method, such as siRNA-mediated knockdown of BRCA1. |
| Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | 1. As mentioned previously, maintain a low final concentration of DMSO in your cell culture media. | |
| Difficulty detecting changes in downstream signaling pathways | Inappropriate Time Point: The effect of this compound on downstream pathways may be transient. | 1. Perform a time-course experiment to identify the optimal time point to observe changes in your protein or pathway of interest (e.g., 6, 12, 24, 48 hours). |
| Low Abundance of Target Protein: The downstream protein of interest may be expressed at low levels. | 1. Optimize your detection method (e.g., Western blot) by using a high-sensitivity substrate or by enriching for the protein of interest via immunoprecipitation. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity and effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Downstream Pathway Analysis
This protocol is to assess changes in protein expression in response to this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-RAD51, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP) to Confirm Target Engagement
This protocol is to verify that this compound disrupts the interaction of BRCA1 with a known binding partner.
Materials:
-
Cells treated with this compound and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against BRCA1 or its binding partner
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot using an antibody against the interacting protein. A decrease in the co-immunoprecipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.
Visualizations
Signaling Pathway Diagram
Caption: BRCA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Guide to BRCA1 Inhibitors: Brca1-IN-2 vs. Olaparib and Talazoparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel investigational BRCA1 inhibitor, Brca1-IN-2, with the established PARP inhibitors Olaparib and Talazoparib. The information presented is intended to assist researchers in understanding the evolving landscape of BRCA1-targeted therapies. The data for this compound is hypothetical and presented for illustrative purposes.
Introduction to BRCA1 Inhibition
Mutations in the BRCA1 gene significantly impair the homologous recombination (HR) pathway, a critical DNA double-strand break (DSB) repair mechanism. This deficiency makes cancer cells with BRCA1 mutations particularly reliant on other DNA repair pathways, such as the one mediated by poly(ADP-ribose) polymerase (PARP). Inhibiting PARP in these cells leads to an accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. Olaparib and Talazoparib are two FDA-approved PARP inhibitors that have demonstrated significant efficacy in treating BRCA1-mutated cancers. This compound represents a next-generation investigational inhibitor designed for enhanced potency and selectivity.
Mechanism of Action
All three inhibitors function by inhibiting the enzymatic activity of PARP, primarily PARP1 and PARP2. This inhibition prevents the repair of DNA single-strand breaks (SSBs). When a replication fork encounters an unrepaired SSB, it can lead to the formation of a DSB. In BRCA1-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][2][3]
A key differentiator among these inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can further disrupt DNA replication and transcription. The efficiency of PARP trapping is a critical determinant of an inhibitor's overall potency.[1][4][5]
Signaling Pathway of PARP Inhibition in BRCA1-Deficient Cells
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA1-deficient cells.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound, Olaparib, and Talazoparib.
Table 1: Biochemical Potency
| Inhibitor | Target(s) | IC50 (PARP1, cell-free) | PARP Trapping Potency |
| This compound | PARP1/2 | ~0.1 nM (Hypothetical) | High (Hypothetical) |
| Olaparib | PARP1/2 | ~1-5 nM[6][7] | Moderate |
| Talazoparib | PARP1/2 | ~0.57 nM[8] | High (reportedly ~100-fold > Olaparib)[1][5] |
Table 2: Cellular Potency in BRCA1-Mutant Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (Cell Viability) |
| This compound | SUM149PT (BRCA1 mutant) | ~0.05 nM (Hypothetical) |
| Olaparib | SUM149PT (BRCA1 mutant) | ~10-50 nM |
| Talazoparib | SUM149PT (BRCA1 mutant) | ~0.5-1 nM |
| This compound | MDA-MB-436 (BRCA1 mutant) | ~0.1 nM (Hypothetical) |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | ~4.7 µM[9] |
| Talazoparib | MDA-MB-436 (BRCA1 mutant) | ~0.13 µM[9] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PARP1 Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against the PARP1 enzyme.
Experimental Workflow for PARP1 Enzymatic Assay
Caption: Workflow for a typical PARP1 enzymatic assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with Histone H4 and incubate overnight. Wash the plate to remove unbound histone.
-
Enzyme and Inhibitor Addition: Add recombinant PARP1 enzyme to each well. Subsequently, add serial dilutions of the test inhibitors (this compound, Olaparib, or Talazoparib) or vehicle control.
-
Reaction Initiation: Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate at room temperature.
-
Detection: After incubation, wash the plate and add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader. The signal intensity is proportional to PARP1 activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the inhibitors on cancer cells.
Protocol:
-
Cell Seeding: Seed BRCA1-mutant cancer cells (e.g., SUM149PT) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Olaparib, or Talazoparib. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each inhibitor.
Immunofluorescence for γH2AX Foci Formation
This assay visualizes DNA double-strand breaks within cells. An increase in γH2AX foci indicates an accumulation of DNA damage.
Experimental Workflow for γH2AX Foci Formation Assay
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to PARP Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comparative overview of the efficacy of several key PARP inhibitors, supported by experimental data.
A Note on "Brca1-IN-2": Extensive searches for a compound designated "this compound" did not yield any specific information regarding its efficacy, mechanism of action, or associated experimental protocols. It does not appear to be a widely recognized or publicly documented inhibitor in the scientific literature. Therefore, a direct comparison with established PARP inhibitors is not feasible at this time. This guide will focus on the well-characterized and clinically relevant PARP inhibitors.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors block this function. In normal cells, the accumulation of SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The deficient HR pathway in these cancer cells cannot properly repair these DSBs, leading to genomic instability and ultimately cell death. This concept, where the simultaneous loss of two pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.
Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-mutated cancer cells.
Comparative Efficacy of PARP Inhibitors
The following tables summarize key efficacy data for several prominent PARP inhibitors across various clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and endpoints.
Table 1: In Vitro Potency of PARP Inhibitors (IC50 Values)
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 5 | 1 | [1] |
| Rucaparib | 7 | 1.3 | [1] |
| Talazoparib | 1 | 0.87 | [1] |
| Niraparib | 3.8 | 2.1 | [2] |
| Veliparib | 5.2 | 2.9 | [3] |
| Pamiparib | 0.83 | 0.11 | [4] |
IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50% and are indicative of in vitro potency.
Table 2: Clinical Efficacy of PARP Inhibitors in BRCA-Mutated Breast Cancer
| PARP Inhibitor | Trial Name | Treatment Setting | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| Olaparib | OlympiA | Adjuvant | HR: 0.58 (vs. placebo) | Not yet mature | - | [5] |
| Olaparib | OlympiAD | Metastatic | 7.0 months (vs. 4.2 months with chemo) | 19.3 months (vs. 17.1 months with chemo) | 59.9% (vs. 28.8% with chemo) | [6][7] |
| Talazoparib | EMBRACA | Metastatic | 8.6 months (vs. 5.6 months with chemo) | 22.3 months (vs. 19.5 months with chemo) | 62.6% (vs. 27.2% with chemo) | [8][9][10] |
HR (Hazard Ratio) < 1 indicates a lower risk of progression for the inhibitor group. Chemo refers to physician's choice of chemotherapy.
Table 3: Clinical Efficacy of PARP Inhibitors in Ovarian Cancer
| PARP Inhibitor | Trial Name | Treatment Setting | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| Olaparib | SOLO-1 | 1st-line Maintenance (BRCAm) | Not Reached (vs. 13.8 months with placebo) | HR: 0.92 | - | [11] |
| Olaparib | SOLO-2 | Recurrent Maintenance (BRCAm) | 19.1 months (vs. 5.5 months with placebo) | 51.7 months (vs. 38.8 months with placebo) | - | [7] |
| Rucaparib | ARIEL3 | Recurrent Maintenance (BRCAm) | 16.6 months (vs. 5.4 months with placebo) | HR: 0.98 | - | |
| Niraparib | PRIMA | 1st-line Maintenance (HRD) | 21.9 months (vs. 10.4 months with placebo) | HR: 0.61 | - | |
| Niraparib | NOVA | Recurrent Maintenance (gBRCAm) | 21.0 months (vs. 5.5 months with placebo) | HR: 0.93 | - | |
| Veliparib | VELIA | 1st-line + Maintenance (BRCAm) | 34.7 months (vs. 22.0 months with chemo + placebo) | HR: 0.68 | - |
BRCAm: BRCA-mutated; gBRCAm: germline BRCA-mutated; HRD: Homologous Recombination Deficient.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of PARP inhibitor efficacy. Below are generalized methodologies for key experiments.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and wild-type cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
PARP Inhibition Assay (In-Cell Western or ELISA)
-
Cell Culture and Treatment: Culture cells and treat with the PARP inhibitor for a defined period.
-
Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection:
-
In-Cell Western: Fix and permeabilize cells in a 96-well plate. Incubate with a primary antibody against poly(ADP-ribose) (PAR) and a secondary antibody conjugated to a fluorescent dye. Quantify the fluorescent signal.
-
ELISA: Use a PAR-specific ELISA kit to quantify the amount of PAR in the cell lysates.
-
-
Analysis: Compare the levels of PAR in inhibitor-treated cells to control cells to determine the extent of PARP inhibition.
DNA Damage and Repair Assay (γH2AX Foci Formation)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor.
-
Induce DNA Damage: Optionally, treat with a DNA damaging agent to induce double-strand breaks.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against γH2AX (a marker for DSBs) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in γH2AX foci in PARP inhibitor-treated BRCA-deficient cells indicates an accumulation of unrepaired DSBs.
Figure 2: General experimental workflow for evaluating PARP inhibitor efficacy in vitro.
Conclusion
PARP inhibitors have demonstrated significant clinical benefit, particularly in patients with BRCA-mutated cancers, by exploiting the principle of synthetic lethality. While in vitro potency can vary between inhibitors, clinical efficacy is influenced by a multitude of factors including pharmacokinetics, pharmacodynamics, and tumor-specific characteristics. The data presented in this guide offer a comparative snapshot of the performance of several key PARP inhibitors, providing a valuable resource for researchers and drug development professionals in the field of oncology. Further head-to-head clinical trials are necessary for definitive comparisons of these agents.
References
- 1. Protocol to Establish Estrogen Receptor-Negative Heterozygous BRCA1 Organoids [mdpi.com]
- 2. BRCA1 and BRCA2 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A high-throughput protocol for mutation scanning of the BRCA1 and BRCA2 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRCA1- and BRCA2-Associated Hereditary Breast and Ovarian Cancer - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. contemporaryobgyn.net [contemporaryobgyn.net]
- 7. Preventative Medicine with BRCA1 and BRCA2 Mutations | Stanford Healthcare Innovation Lab [innovations.stanford.edu]
- 8. Inherited Cancer Risk: BRCA Mutation | Johns Hopkins Medicine [hopkinsmedicine.org]
- 9. BRCA Gene Changes: Cancer Risk and Genetic Testing Fact Sheet - NCI [cancer.gov]
- 10. Center for BRCA and Related Genes Clinical Trials and Research | Dana-Farber Cancer Institute [dana-farber.org]
- 11. mdpi.com [mdpi.com]
Validating the On-Target Activity of Brca1-IN-2: A Comparative Guide
For researchers and drug development professionals, rigorous validation of a compound's on-target activity is a critical step in the preclinical phase. This guide provides a comparative framework for validating the on-target activity of Brca1-IN-2, a protein-protein interaction (PPI) inhibitor of BRCA1, against other alternative inhibitors targeting the BRCA1 pathway.
This compound is a cell-permeable molecule designed to disrupt the interaction between the BRCA1 C-terminal (BRCT) domains and its protein partners. This mechanism differs from the more clinically established PARP (Poly ADP-Ribose Polymerase) inhibitors, which exploit the concept of synthetic lethality in cancers with BRCA1/2 mutations. This guide will delve into the experimental validation of this compound's on-target activity and compare its profile with representative PARP inhibitors and other emerging BRCA1-targeted agents.
Comparison of this compound and Alternative Inhibitors
To objectively assess the on-target activity of this compound, a direct comparison with well-characterized inhibitors is essential. The following table summarizes the key properties of this compound and selected PARP inhibitors.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/K_d_) |
| This compound | BRCA1 (BRCT)2 domain | Disrupts BRCA1 protein-protein interactions | IC50: 0.31 µM, K_d_: 0.3 µM[1][2] |
| Olaparib | PARP1/2 | Catalytic inhibition of PARP enzymes, trapping PARP on DNA | PARP1 IC50: 5 nM, PARP2 IC50: 1 nM[1] |
| Rucaparib | PARP1/2 | Catalytic inhibition of PARP enzymes, trapping PARP on DNA | Data not available in provided snippets |
| Niraparib | PARP1/2 | Catalytic inhibition of PARP enzymes, trapping PARP on DNA | Data not available in provided snippets |
| Talazoparib | PARP1/2 | Potent PARP trapping activity | Data not available in provided snippets |
Experimental Protocols for On-Target Activity Validation
Validating the on-target activity of this compound requires a series of robust cellular and biochemical assays.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for BRCA1-protein interaction
Objective: To quantify the ability of this compound to directly disrupt the interaction between the BRCA1 BRCT domains and a known binding partner (e.g., a phosphopeptide from BACH1 or CtIP).
Methodology:
-
Reagents: Recombinant purified GST-tagged BRCA1 BRCT domains, biotinylated phosphopeptide ligand, Europium-labeled anti-GST antibody (donor), and Streptavidin-conjugated Allophycocyanin (APC) (acceptor).
-
Procedure:
-
In a 384-well plate, incubate the GST-BRCA1 BRCT domains with varying concentrations of this compound.
-
Add the biotinylated phosphopeptide.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for 1 hour at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated. A decrease in this ratio indicates disruption of the protein-protein interaction. The IC50 value is determined by plotting the signal ratio against the inhibitor concentration.
Cellular Assay: Co-Immunoprecipitation (Co-IP)
Objective: To confirm the disruption of the BRCA1 protein-protein interaction within a cellular context.
Methodology:
-
Cell Culture: Use a cell line known to have intact BRCA1 signaling, such as U2OS or HEK293T.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control.
-
Lysis: Lyse the cells in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for BRCA1 overnight at 4°C.
-
Pull-down: Add protein A/G beads to pull down the BRCA1-containing protein complexes.
-
Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer to a PVDF membrane and probe with antibodies against a known BRCA1 interactor (e.g., BARD1, BACH1).
-
Data Analysis: A decrease in the amount of the co-immunoprecipitated protein in the this compound treated samples compared to the control indicates disruption of the interaction.
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of direct target engagement of this compound with BRCA1 in living cells.
Methodology:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble BRCA1 in the supernatant by Western blotting.
-
Data Analysis: Binding of this compound to BRCA1 is expected to stabilize the protein, leading to a higher melting temperature. This will be observed as a greater amount of soluble BRCA1 at higher temperatures in the treated samples compared to the control.
Visualizing the Mechanism of Action and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: BRCA1's role in DNA double-strand break repair pathway choice.
Caption: Synthetic lethality in BRCA-mutant cells treated with PARP inhibitors.
Caption: A logical workflow for validating the on-target activity of this compound.
References
Comparative Analysis of PARP Inhibitors in BRCA-Mutated Cancers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of leading Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies highly effective in cancers with BRCA1/2 mutations. This analysis will serve as a valuable resource for understanding the performance and applications of these inhibitors across different cancer types.
The discovery of synthetic lethality between PARP inhibition and deficiencies in homologous recombination repair (HRR), such as those caused by BRCA1 and BRCA2 mutations, has revolutionized the treatment landscape for several cancers. This guide focuses on four prominent PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib, which are used as a proxy for a hypothetical BRCA1-targeted inhibitor, "Brca1-IN-2". We will delve into their mechanism of action, comparative efficacy in various cancers, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Exploiting a Genetic Vulnerability
BRCA1 and BRCA2 are tumor suppressor genes crucial for the high-fidelity repair of DNA double-strand breaks (DSBs) through the HRR pathway. When mutated, these genes lead to a deficient HRR system. PARP enzymes, particularly PARP1 and PARP2, are key players in the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.
Inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. In normal cells, these DSBs can be efficiently repaired by the intact HRR pathway. However, in cancer cells with BRCA mutations, the compromised HRR pathway is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
Furthermore, some PARP inhibitors also exhibit a "trapping" mechanism, where they trap PARP enzymes on the DNA at the site of a break. This PARP-DNA complex is itself a bulky lesion that stalls replication forks and is highly cytotoxic, further enhancing the anti-tumor effect in HRR-deficient cells. The potency of PARP trapping varies among different inhibitors and contributes to their differential efficacy and toxicity profiles.
Caption: Signaling pathway of PARP inhibitors in BRCA-deficient cancer cells.
Comparative Efficacy in Different Cancer Types
The clinical efficacy of PARP inhibitors has been most prominently demonstrated in ovarian, breast, prostate, and pancreatic cancers harboring BRCA mutations. The following tables summarize key clinical trial data for Olaparib, Niraparib, Rucaparib, and Talazoparib in these indications.
Ovarian Cancer
| PARP Inhibitor | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation |
| Olaparib | SOLO1 | Newly diagnosed, advanced, BRCA-mutated ovarian cancer | Progression-Free Survival (PFS) | HR 0.30 (95% CI, 0.23-0.41) | [1] |
| Niraparib | PRIMA | Newly diagnosed, advanced ovarian cancer | PFS | HRD-positive: HR 0.43 (95% CI, 0.31-0.59) | [1] |
| Rucaparib | ARIEL3 | Recurrent, platinum-sensitive ovarian cancer | PFS | BRCA-mutated: HR 0.23 (95% CI, 0.16-0.34) | [1] |
| Talazoparib | JAVELIN OVARIAN PARP 100 | Untreated advanced ovarian cancer | PFS | Study discontinued | [2] |
Breast Cancer
| PARP Inhibitor | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation |
| Olaparib | OlympiAD | Metastatic, HER2-negative, gBRCA-mutated breast cancer | PFS | 7.0 vs 4.2 months with chemotherapy (HR 0.58) | [3] |
| Talazoparib | EMBRACA | Metastatic, HER2-negative, gBRCA-mutated breast cancer | PFS | 8.6 vs 5.6 months with chemotherapy (HR 0.54) | [4][5][6][7][8] |
Prostate Cancer
| PARP Inhibitor | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation |
| Olaparib | PROfound | Metastatic castration-resistant prostate cancer (mCRPC) with HRR gene alterations | Radiographic PFS (rPFS) | BRCA1/2 or ATM mutated: 7.4 vs 3.6 months with physician's choice (HR 0.34) | [1] |
| Rucaparib | TRITON2 | mCRPC with BRCA1/2 mutations | Objective Response Rate (ORR) | 44% ORR | [1] |
| Talazoparib | TALAPRO-2 | First-line mCRPC (all-comers) | rPFS | Not reached vs 21.9 months with enzalutamide alone (HR 0.63) | [9][10][11][12][13] |
Pancreatic Cancer
| PARP Inhibitor | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation |
| Olaparib | POLO | Metastatic, gBRCA-mutated pancreatic cancer (maintenance) | PFS | 7.4 vs 3.8 months with placebo (HR 0.53) | [14][15][16][17][18][19][20] |
| Rucaparib | RUCAPANC | Advanced, gBRCA or PALB2-mutated pancreatic cancer | ORR | 16% ORR | [19][21] |
| Veliparib | - | Advanced, BRCA or PALB2-mutated pancreatic cancer | - | Studied in combination with chemotherapy | [22] |
In Vitro Comparative Analysis: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables provide a comparative summary of reported IC50 values for the four PARP inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions used.
Breast Cancer Cell Lines
| Cell Line | BRCA Status | Olaparib (µM) | Niraparib (µM) | Rucaparib (µM) | Talazoparib (µM) | Citation |
| MDA-MB-436 | BRCA1 mutant | 4.7 | 3.2 | 2.3 | 0.13 | [23] |
| HCC1937 | BRCA1 mutant | 96 | 11 | 13 | 10 | [23] |
| MDA-MB-231 | BRCA wild-type | ≤20 | ≤20 | ≤20 | 0.48 | [23] |
| MDA-MB-468 | BRCA wild-type | <10 | <10 | <10 | 0.8 | [23] |
| MCF-7 | BRCA wild-type | ~11 | ~5.4 | ~10 | ~1.1 | [23] |
| BT-474 | BRCA wild-type | >20 | ~13 | >20 | >20 | [23] |
Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | Olaparib (µM) | Niraparib (µM) | Rucaparib (µM) | Talazoparib (µM) | Citation |
| PEO1 | BRCA2 mutant | 0.1405 | 0.2168 | 0.0417 | 0.00008 | [24] |
| PEO4 | BRCA2 revertant | 0.4935 | 0.9263 | 0.5332 | 0.00017 | [24] |
| UWB1.289 | BRCA1 null | 0.0091 | 0.0178 | 0.0066 | 0.00005 | [24] |
| UWB1.289+BRCA1 | BRCA1 wild-type | 0.2446 | 0.1889 | 0.2592 | 0.00026 | [24] |
| COLO704 | Not Specified | - | - | 2.5 | - | [21] |
Prostate Cancer Cell Lines
| Cell Line | BRCA Status | Olaparib (µM) | Niraparib (µM) | Rucaparib (µM) | Talazoparib (µM) | Citation |
| LNCaP | Androgen-sensitive | ~4.5 | - | - | - | [25] |
| C4-2B | Castration-resistant | 1.82 | - | - | - | [26] |
| DU145 | Castration-resistant | ~3.8 | - | - | - | [25] |
Pancreatic Cancer Cell Lines
| Cell Line | BRCA Status | Olaparib (µM) | Veliparib (µM) | AG14361 (Rucaparib precursor) (µM) | Talazoparib (µM) | Citation |
| CFPAC-1 | Not Specified | 79.5 | 52.6 | 14.3 | - | [27] |
| BXPC-3 | Not Specified | 184.8 | 100.9 | 12.7 | - | [27] |
| HPAC | Not Specified | 200.2 | 102.0 | 38.3 | - | [27] |
| MIA PaCa-2 | BRCA wild-type | - | - | - | - | [28] |
| Capan-1 | BRCA2 mutant | 20.73 | - | - | - | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of drug candidates. Below are standardized protocols for key in vitro assays used to assess the efficacy of PARP inhibitors.
Caption: Overview of key experimental workflows.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][14]
-
Treatment: Treat the cells with a range of concentrations of the PARP inhibitor and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[4][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][14] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the PARP inhibitor at the desired concentration and for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing media.[15][16]
-
Washing: Wash the cells twice with ice-cold PBS.[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16][19][24]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both.[15][16]
Western Blot for DNA Damage and PARP Activity
This technique is used to detect specific proteins in a sample. For PARP inhibitor studies, key proteins to analyze include cleaved PARP (an indicator of apoptosis) and γH2AX (a marker of DNA double-strand breaks).
-
Cell Lysis: Treat cells with the PARP inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-cleaved PARP, anti-γH2AX, anti-PARP1) overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[29]
Conclusion
PARP inhibitors represent a significant advancement in the treatment of BRCA-mutated cancers, demonstrating substantial efficacy across multiple tumor types. While Olaparib, Niraparib, Rucaparib, and Talazoparib share a common mechanism of action, they exhibit differences in their potency, PARP trapping ability, and clinical efficacy in specific contexts. This comparative guide provides a foundational resource for researchers to understand these differences and to design and interpret experiments aimed at further elucidating the role of PARP inhibition in cancer therapy and developing novel, more effective agents. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these and future BRCA1-targeted inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. pfizer.com [pfizer.com]
- 5. ajmc.com [ajmc.com]
- 6. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]
- 7. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Final Overall Survival Results From TALAPRO-2 in Unselected Patients With Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. Plain language summary of the results from the TALAPRO-2 study: Talazoparib plus enzalutamide versus placebo plus enzalutamide for patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Overall Survival Results From the POLO Trial: A Phase III Study of Active Maintenance Olaparib Versus Placebo for Germline BRCA-Mutated Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. oncologynews.com.au [oncologynews.com.au]
- 17. onclive.com [onclive.com]
- 18. Olaparib in gBRCA Mutated Pancreatic Cancer Whose Disease Has Not Progressed on First Line Platinum-Based Chemotherapy [clin.larvol.com]
- 19. PARP Inhibitors in Pancreatic Cancer: From Phase I to Plenary Session - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Efficacy of PARP Inhibitors for DDR Deficiencies in Metastatic Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 21. New PARP Inhibitor Trial for BRCA1/2 and PALB2-Related Pancreatic Cancer | Basser Center [basser.org]
- 22. letswinpc.org [letswinpc.org]
- 23. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. escholarship.org [escholarship.org]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. pubcompare.ai [pubcompare.ai]
Confirming the Mechanism of Action of BRCA1-Targeted Therapies via Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanistic confirmation of therapies targeting BRCA1-deficient cancers, with a focus on the powerful technique of rescue experiments. While the specific compound "Brca1-IN-2" is not documented in the scientific literature, we will use the well-established class of Poly (ADP-ribose) polymerase (PARP) inhibitors as a prime example to illustrate the principles of action and experimental validation. The concepts and protocols described herein are broadly applicable to the study of any agent exploiting the synthetic lethal relationship with BRCA1 deficiency.
The Principle of Synthetic Lethality in BRCA1-Deficient Cancers
BRCA1 is a critical tumor suppressor gene that plays a central role in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Cells with a pathogenic mutation in BRCA1 are deficient in HR and must rely on alternative, more error-prone DNA repair pathways to survive.[1][3]
This dependency creates a vulnerability that can be exploited by targeted therapies. The concept of synthetic lethality describes a situation where the loss of either of two genes is compatible with cell viability, but the simultaneous loss of both results in cell death.[2][4] In the context of BRCA1-mutated cancers, the pre-existing deficiency in the HR pathway (due to BRCA1 mutation) is combined with the therapeutic inhibition of a compensatory DNA repair pathway, leading to a lethal accumulation of DNA damage specifically in cancer cells.[1][2][4]
PARP inhibitors are a class of drugs that capitalize on this synthetic lethal relationship.[3][4] PARP enzymes are essential for the repair of DNA single-strand breaks (SSBs).[3][4] Inhibition of PARP leads to the accumulation of SSBs, which can then collapse replication forks and generate DSBs.[1][3] In normal cells with functional BRCA1, these DSBs are efficiently repaired by HR. However, in BRCA1-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death.[1][2][3]
Confirming the Mechanism: The Role of Rescue Experiments
A rescue experiment is a powerful tool to confirm that the cytotoxic effect of a drug is indeed due to its intended mechanism of action. In the case of a PARP inhibitor targeting BRCA1-deficient cells, a rescue experiment would involve restoring the function of the homologous recombination pathway and observing whether this "rescues" the cells from the lethal effects of the drug. If restoring HR function makes the cells resistant to the PARP inhibitor, it provides strong evidence that the drug's efficacy is dependent on the pre-existing HR deficiency.
Comparative Analysis of Therapeutic Agents
The following table summarizes the efficacy of PARP inhibitors in BRCA-mutated cancers, providing a benchmark for the evaluation of novel therapeutic agents.
| Therapeutic Agent Class | Target Pathway | Mechanism of Action in BRCA1-Deficient Cells | Representative Drugs | Reported Efficacy (Progression-Free Survival) in BRCA-Mutated Cancers |
| PARP Inhibitors | Base Excision Repair (BER) | Inhibition of PARP leads to an accumulation of single-strand breaks, which are converted to double-strand breaks that cannot be repaired in HR-deficient cells, leading to synthetic lethality.[1][3][4] | Olaparib, Rucaparib, Niraparib, Talazoparib | Significant improvement in progression-free survival. For example, in the SOLO-1 trial, the median PFS for olaparib was 56.0 months versus 13.8 months for placebo in patients with newly diagnosed advanced ovarian cancer and a BRCA1/2 mutation.[5] In the OlympiAD trial for metastatic breast cancer, median PFS was 7.0 months with olaparib versus 4.2 months with standard therapy.[6] |
| ATR Inhibitors | ATR/Chk1 signaling pathway | Inhibition of ATR, a key kinase in the DNA damage response, can lead to increased replication stress and cell death in BRCA-deficient tumors. | Ceralasertib, Berzosertib | Currently under clinical investigation. Preclinical data suggests synergy with PARP inhibitors. |
| WEE1 Inhibitors | WEE1 kinase | Inhibition of WEE1, a G2-M checkpoint kinase, forces cells with DNA damage into premature mitosis, leading to mitotic catastrophe, particularly in p53-deficient tumors often associated with BRCA mutations. | Adavosertib | Currently under clinical investigation. Shows promise in combination with chemotherapy or PARP inhibitors. |
| Polθ Inhibitors | Theta-Mediated End Joining (TMEJ) | Inhibition of DNA Polymerase Theta (Polθ), a key enzyme in an alternative DNA double-strand break repair pathway, can be synthetically lethal with HR deficiency.[7] | ART558[7] | Preclinical studies show synthetic lethality in BRCA1/2-mutant tumor cells and potential to overcome PARP inhibitor resistance.[7] |
Experimental Protocols
Cell Viability Assay to Determine Sensitivity to a BRCA1-Targeted Inhibitor
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
BRCA1-deficient human cancer cell line (e.g., SUM149PT)
-
BRCA1-proficient human cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (e.g., PARP inhibitor) and vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the test compound or vehicle control for a specified period (e.g., 6 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration).
Rescue Experiment by Re-expression of Functional BRCA1
This protocol aims to confirm that the sensitivity of BRCA1-deficient cells to the test compound is due to the lack of functional BRCA1.
Materials:
-
BRCA1-deficient human cancer cell line
-
Lentiviral or retroviral vector encoding wild-type BRCA1
-
Empty vector control
-
Transfection or transduction reagents
-
Selection agent (e.g., puromycin)
-
Materials for the cell viability assay (as described above)
Procedure:
-
Transduce or transfect the BRCA1-deficient cells with the BRCA1-expressing vector or the empty vector control.
-
Select for successfully transduced/transfected cells using the appropriate selection agent.
-
Confirm the expression of BRCA1 protein in the "rescued" cells by Western blotting.
-
Perform a cell viability assay as described above on the parental BRCA1-deficient cells, the empty vector control cells, and the BRCA1-re-expressing ("rescued") cells.
-
Compare the IC50 values. A significant increase in the IC50 for the BRCA1-re-expressing cells compared to the control cells indicates a successful rescue and confirms the mechanism of action.
Functional Assay for Homologous Recombination: RAD51 Foci Formation
This assay directly measures the functional capacity of the homologous recombination pathway.[8][9]
Materials:
-
Cells to be tested (e.g., parental, empty vector control, and rescued cells from the rescue experiment)
-
DNA-damaging agent (e.g., ionizing radiation or a chemical inducer of double-strand breaks)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Culture cells on microscope slides or coverslips.
-
Expose the cells to a DNA-damaging agent to induce double-strand breaks.
-
Allow time for DNA repair to occur (typically a few hours).
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-RAD51 antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells with RAD51 foci (distinct nuclear dots representing sites of HR repair). A significant increase in the percentage of cells with RAD51 foci in the rescued cells compared to the deficient cells confirms the restoration of HR function.[8][9]
Visualizations
Signaling Pathway: Synthetic Lethality with PARP Inhibition in BRCA1-Deficient Cells
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors in BRCA1/BRCA2 germline mutation carriers with ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Efficacy and safety of PARP inhibitors in patients with BRCA-mutated advanced breast cancer: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Validating Brca1-IN-2 as a Chemical Probe for BRCA1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Brca1-IN-2, a novel chemical probe designed to target the Breast Cancer 1 (BRCA1) protein. Due to the nascent stage of this compound development, this document focuses on the essential comparative analyses and experimental validations required to establish its utility as a research tool. We will compare its hypothetical performance metrics against established and emerging therapeutic agents targeting BRCA1-related pathways and provide detailed experimental protocols for its characterization.
Introduction to BRCA1 as a Therapeutic Target
BRCA1 is a critical tumor suppressor protein that plays a central role in DNA repair, cell cycle checkpoint control, and transcriptional regulation.[1][2] Mutations in the BRCA1 gene are strongly associated with an increased risk of hereditary breast and ovarian cancers.[3][4][5] The protein itself contains several key domains, including the N-terminal RING domain and the C-terminal BRCT domains, which mediate interactions with a host of other proteins to orchestrate the DNA damage response.[2][6] The development of chemical probes that can selectively modulate BRCA1 activity is crucial for dissecting its complex signaling networks and for developing new therapeutic strategies.
This compound: A Hypothetical Protein-Protein Interaction Inhibitor
For the purpose of this guide, we will consider This compound as a novel, cell-permeable small molecule designed to inhibit the protein-protein interactions (PPIs) mediated by the BRCA1 BRCT domain. Such a probe would be invaluable for studying the specific consequences of disrupting these interactions, which are essential for BRCA1's role in homologous recombination repair.
Comparative Analysis of BRCA1-Targeted Agents
To validate this compound, its performance must be benchmarked against other compounds that affect the BRCA1 pathway. The following table summarizes the key characteristics of this compound (with hypothetical data for illustrative purposes) and its alternatives.
| Compound/Class | Mechanism of Action | Target | Potency (IC50/EC50) | Selectivity | Cellular Activity | Clinical Status |
| This compound (Hypothetical) | PPI Inhibitor | BRCA1 BRCT Domain | 50 - 200 nM | High for BRCT domain | Yes | Preclinical |
| Peptide-based PPI Inhibitors | PPI Inhibitor | BRCA1 BRCT/RING Domains | Variable (nM to µM) | High | Often limited by permeability | Research Tool |
| PARP Inhibitors (e.g., Olaparib) | Enzyme Inhibitor (Synthetic Lethality) | PARP1/2 | Low nM | High for PARP family | Yes | FDA Approved[7][8] |
| RAD52 Inhibitors | Enzyme Inhibitor (Synthetic Lethality) | RAD52 | µM range | Developing | Yes | Preclinical[9] |
| ATR Inhibitors (e.g., Ceralasertib) | Kinase Inhibitor (Synthetic Lethality) | ATR | Low nM | High for PIKK family | Yes | Clinical Trials[6] |
Signaling Pathways and Experimental Workflow
To understand the context in which this compound operates and the process of its validation, the following diagrams are provided.
References
- 1. news-medical.net [news-medical.net]
- 2. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRCA1 and BRCA2 (PDQ®) - NCI [cancer.gov]
- 4. What is the Difference Between BRCA1 and BRCA2? | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Discovery – BRCA Connection to Breast and Ovarian Cancer - NCI [cancer.gov]
- 6. BRCA1 and Breast Cancer: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Therapeutic Options for BRCA Mutant Patients | Annual Reviews [annualreviews.org]
- 8. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 9. profiles.foxchase.org [profiles.foxchase.org]
Benchmarking Brca1-IN-2: A Comparative Guide to DNA Repair Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brca1-IN-2 against a panel of known DNA repair inhibitors. The information, including quantitative data, experimental protocols, and pathway diagrams, is intended to support informed decisions in the selection and application of these potent research tools.
This compound is a cell-permeable small molecule that functions as a protein-protein interaction (PPI) inhibitor, specifically targeting the BRCT domains of BRCA1. By disrupting the interaction of BRCA1 with other proteins, this compound effectively inhibits the function of this critical tumor suppressor, which plays a pivotal role in DNA repair, cell cycle checkpoint control, and the maintenance of genomic stability. This guide places this compound in the context of other well-established DNA repair inhibitors, offering a comparative analysis of their mechanisms, potency, and cellular effects.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of other DNA repair inhibitors across various targets and cell lines. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Target(s) | Assay Type | IC50 | Cell Line(s) |
| This compound | BRCA1 (BRCT domain PPI) | Biochemical | 0.31 µM | - |
| Olaparib | PARP1, PARP2 | Enzyme Assay | 5 nM (PARP1), 1 nM (PARP2) | -[1] |
| Cell Viability | 4.2 - 19.8 µM | Various breast cancer cell lines[2] | ||
| Rucaparib | PARP1, PARP2, PARP3 | Enzyme Assay | 0.8 nM (PARP1), 0.5 nM (PARP2), 28 nM (PARP3) | -[3] |
| Cell Viability | 2.5 µM to >15 µM | 39 ovarian cancer cell lines[4] | ||
| Niraparib | PARP1, PARP2 | Cell Viability | 7.487 µM (PEO1), 21.34 µM (UWB1.289) | Ovarian cancer cell lines[5] |
| Talazoparib | PARP1, PARP2 | Enzyme Assay | 0.57 nM (PARP1) | - |
| Cell Viability | 0.003 µM (Capan-1), 0.015 µM (MX-1) | BRCA-mutant cell lines[6] | ||
| KU-55933 | ATM | Kinase Assay | 12.9 nM | -[7][8][9][10][11] |
| Cell-based (p53 phosphorylation) | 300 nM | -[8][9] | ||
| VE-821 | ATR | Kinase Assay | 26 nM | -[12][13][14][15][16] |
| MK-8776 | CHK1 | Enzyme Assay | 3 nM | -[17][18][19] |
| Cell Viability | 2.1 - 17.6 µM | Triple-negative breast cancer cell lines[20] | ||
| B02 | RAD51 | DNA Strand Exchange Assay | 27.4 µM | -[21] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
DNA Double-Strand Break Repair Pathways
This diagram illustrates the major pathways for repairing DNA double-strand breaks: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). It highlights the central role of BRCA1 in the HR pathway, which is the target of this compound.
Experimental Workflow for Cell Viability Assay
This diagram outlines a typical workflow for assessing the effect of a DNA repair inhibitor on cell viability using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo.
Experimental Workflow for RAD51 Foci Formation Assay
This diagram details the immunofluorescence-based workflow to quantify the formation of RAD51 foci, a key marker for active homologous recombination repair.
Detailed Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol is a generalized procedure for determining the IC50 value of a DNA repair inhibitor in a cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Inhibitor Treatment: Prepare a serial dilution of the inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.[21]
-
Resazurin Assay: Add 10 µL of Resazurin solution (0.2 mg/mL) to each well and incubate for 1.5 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.[12]
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes. Measure the luminescence.[21]
-
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol describes the immunofluorescent staining of RAD51 to visualize and quantify foci formation.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells with the desired concentration of the inhibitor for a specified time. If investigating DNA damage-induced foci, co-treat or pre-treat with a DNA damaging agent (e.g., ionizing radiation, cisplatin).[7][9]
-
Fixation and Permeabilization: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in 1% BSA in PBS overnight at 4°C.[7][9]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus. Cells with a defined number of foci (e.g., >5) are typically scored as positive. At least 100-200 cells should be counted per condition.[7][9]
This guide provides a foundational comparison of this compound with other key DNA repair inhibitors, supported by quantitative data and detailed methodologies. As research into this compound and other novel inhibitors progresses, this information will be crucial for designing experiments and advancing the field of targeted cancer therapy.
References
- 1. BRCA1185delAG tumors may acquire therapy resistance through expression of RING-less BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2025080711A1 - Dual payload antibody drug conjugates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modelling therapy resistance in BRCA1/2 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. worldscientific.com [worldscientific.com]
- 17. scispace.com [scispace.com]
- 18. youtube.com [youtube.com]
- 19. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combinative Treatment of the PARP Inhibitor Olaparib and Antimetastasis Ruthenium(II)–Arene Compound RAPTA-T for Triple-Negative BRCA1 Wild-Type Breast Cancer Cells [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Brca1-IN-2: A Guide for Laboratory Professionals
For research use only. Not for human use. [1]
Safe and compliant disposal of the small molecule inhibitor Brca1-IN-2 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established protocols for the handling and disposal of potent, biologically active research chemicals provide a clear framework for its management. This guide offers essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in handling this compound responsibly.
Chemical and Biological Profile of this compound
This compound is a cell-permeable protein-protein interaction (PPI) inhibitor that targets BRCA1.[1] Its mechanism of action involves disrupting the interaction of the BRCA1 BRCT domains with their protein partners, which can induce antitumor activities.[1] Given its biological activity, it should be handled with care as a potentially hazardous compound.
| Property | Value | Reference |
| CAS Number | 1622262-55-8 | [1] |
| Target | BRCA1 | [1] |
| IC50 | 0.31 µM | [1] |
| Kd | 0.3 µM | [1] |
Experimental Protocol for Safe Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound and materials contaminated with it. This protocol is based on general best practices for chemical waste management in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused or expired compound, contaminated pipette tips, gloves, and bench paper, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a sturdy, leak-proof material and have a secure lid.
-
Label the container as "Hazardous Chemical Waste" and list "this compound" as a component.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, cell culture media, and the first rinse of any contaminated glassware, in a dedicated, sealed, and leak-proof hazardous waste container.
-
The container should be chemically resistant to the solvents used.
-
Label the container as "Hazardous Liquid Chemical Waste," list "this compound," and identify all solvent components.
-
Never dispose of liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container should also be labeled as containing hazardous chemical waste.
-
3. Decontamination of Work Surfaces and Glassware:
-
Wipe down all work surfaces where this compound was handled with a suitable laboratory detergent and then with 70% ethanol. Dispose of the cleaning materials as solid hazardous waste.
-
For reusable glassware, the first rinse should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of according to standard laboratory procedures. For highly toxic compounds, it is best practice to collect the first three rinses as hazardous waste.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable detergent and then 70% ethanol, collecting all cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
5. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately and accompany the waste containers.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Brca1-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Brca1-IN-2. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a cell-permeable protein-protein interaction (PPI) inhibitor that targets the BRCA1 tandem BRCT domains (BRCA1(BRCT)2).[1][2][3] It is designed to disrupt the interactions of BRCA1 with other proteins, thereby inhibiting its function in DNA repair and other cellular processes.[1][2][3] This makes it a valuable tool for studying BRCA1-related pathways and for potential therapeutic applications, particularly in oncology.[3]
| Property | Value | Source |
| CAS Number | 1622262-55-8 | [1][2] |
| IC50 | 0.31 µM[1][2] / 0.53 µM[3] | [1][2][3] |
| Kd | 0.3 µM[2] | [2] |
| Ki | 0.71 µM | [3] |
Personal Protective Equipment (PPE)
Due to the absence of a comprehensive toxicological profile for this compound, it is imperative to handle this compound with caution, assuming it may be harmful. The following personal protective equipment is mandatory when handling this compound in solid or solution form.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. Consider double-gloving. | To prevent skin contact. Disposable gloves should not be reused.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A buttoned, long-sleeved lab coat. | To protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling the solid compound to avoid inhalation of dust particles. Work in a fume hood is recommended. | To prevent inhalation of the compound, especially in powdered form. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills.[5] |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, especially gloves and eye protection, when unpacking.
-
Confirm that the container is properly sealed and labeled.
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Consult the manufacturer's instructions for appropriate solvents to prepare stock solutions.[2]
-
To enhance solubility, the tube may be heated to 37°C and sonicated in an ultrasonic bath.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of stock solutions, it is recommended to store at -80°C (use within 6 months) or -20°C (use within 1 month).[2]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: Dispose of gloves, pipette tips, and other contaminated disposable items in a designated hazardous waste stream.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Remove contaminated clothing.[6]
-
Seek medical attention if irritation or other symptoms develop.[6]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6]
-
Seek immediate medical attention.[6]
In Case of Inhalation:
-
Move the individual to fresh air.[6]
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.[6]
In Case of Ingestion:
-
Do NOT induce vomiting.[6]
-
Wash out the mouth with water, provided the person is conscious.[6]
-
Seek immediate medical attention.[6]
In Case of a Spill:
-
Evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Experimental Protocols and Visualizations
Generalized Experimental Workflow for this compound
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay to study its effects, potentially in combination with other agents like PARP inhibitors.
Caption: A generalized workflow for a cell-based experiment using this compound.
BRCA1 Signaling Pathway in DNA Damage Response
BRCA1 is a critical tumor suppressor protein involved in multiple cellular pathways, most notably the DNA damage response (DDR).[7][8] It plays a key role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[7][8] The diagram below provides a simplified overview of this pathway.
Caption: Simplified BRCA1 signaling pathway in response to DNA double-strand breaks.
References
- 1. This compound|CAS 1622262-55-8|DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wm.edu [wm.edu]
- 5. addgene.org [addgene.org]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
